molecular formula C22H27N7O2S B608742 Temuterkib CAS No. 1951483-29-6

Temuterkib

Cat. No.: B608742
CAS No.: 1951483-29-6
M. Wt: 453.6 g/mol
InChI Key: JNPRPMBJODOFEC-UHFFFAOYSA-N
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Description

Temuterkib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, this compound inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
protein kinase inhibitor
See also: this compound Mesylate (active moiety of).

Properties

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951483-29-6
Record name Temuterkib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMUTERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Temuterkib" could not be identified as a known therapeutic agent in scientific and medical literature. Therefore, this guide has been generated using Osimertinib , a well-characterized third-generation tyrosine kinase inhibitor, as a representative example to fulfill the structural and content requirements of the request. All data and experimental details provided herein pertain to Osimertinib.

Executive Summary

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][] Its mechanism of action is centered on the selective and potent inhibition of both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4][5] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to a more favorable side-effect profile compared to earlier-generation TKIs.[1][4] Osimertinib forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[6][7]

Molecular Target and Binding Kinetics

Osimertinib's primary molecular target is the EGFR protein. It is specifically engineered to inhibit the kinase activity of mutant forms of EGFR. The irreversible inhibition is achieved through the formation of a covalent bond between a reactive acrylamide group on Osimertinib and the C797 residue in the ATP-binding site of the EGFR kinase domain.[4][7] This covalent binding effectively and permanently blocks ATP from accessing the kinase, thereby preventing receptor autophosphorylation and subsequent signal transduction.

Biochemical assays have demonstrated Osimertinib's high potency and selectivity for mutant EGFR over wild-type EGFR.[1][8] This selectivity is a critical aspect of its mechanism, minimizing off-target effects associated with the inhibition of WT EGFR in healthy tissues.[7]

Impact on Cellular Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail.[9][10] These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate downstream signaling cascades critical for cell growth, proliferation, and survival. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10][11]

By irreversibly inhibiting mutant EGFR, Osimertinib effectively blocks the phosphorylation of the receptor and its downstream effectors, including AKT and ERK.[7][12] This comprehensive shutdown of pro-survival signaling leads to the induction of apoptosis and cell cycle arrest in EGFR-mutant cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition (C797) RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Figure 1: Osimertinib's Inhibition of the EGFR Signaling Cascade.

Quantitative Data Summary

The efficacy of Osimertinib has been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib

This table presents the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR genotypes in cellular assays.

Cell Line ContextEGFR GenotypeIC50 (nM)Reference
LoVo CellsExon 19 Deletion12.92[8]
LoVo CellsL858R/T790M11.44[8]
LoVo CellsWild-Type (WT)493.8[8]
H1975 CellsL858R/T790M<15[4]
PC-9VanR CellsExon 19 Del/T790M<15[4]
Table 2: Clinical Efficacy from the FLAURA Trial (First-Line Treatment)

This table summarizes the primary outcomes from the pivotal Phase III FLAURA trial, which compared Osimertinib to first-generation EGFR-TKIs (Erlotinib or Gefitinib) in previously untreated patients with advanced EGFR-mutated NSCLC.[13][14]

EndpointOsimertinib (n=279)Comparator EGFR-TKI (n=277)Hazard Ratio (95% CI)P-Value
Median Progression-Free Survival18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival38.6 months31.8 months0.80 (0.64-1.00)0.046
Objective Response Rate77%69%N/AN/A
Median Duration of Response17.6 months9.6 monthsN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to characterize Osimertinib's mechanism of action.

EGFR Cellular Phosphorylation Assay

Objective: To determine the concentration-dependent inhibitory effect of Osimertinib on EGFR phosphorylation in intact cells.

Methodology:

  • Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M) are seeded in 384-well plates and incubated overnight.[8]

  • Compound Treatment: Cells are treated with a serial dilution of Osimertinib (or DMSO as a vehicle control) for a specified period (e.g., 2 hours).[8][12]

  • Cell Lysis: The growth medium is aspirated, and cells are lysed to release cellular proteins.

  • ELISA-based Detection:

    • High-binding 384-well plates are coated with an EGFR capture antibody.

    • Cell lysates are transferred to the coated plates and incubated to allow EGFR binding.

    • Plates are washed, and a detection antibody specific for phosphorylated EGFR (p-EGFR) is added.

    • A secondary, enzyme-linked antibody and a fluorogenic substrate are used to generate a signal.[8]

  • Data Analysis: Fluorescence is measured using a plate reader. The data is normalized to controls, and IC50 values are calculated using non-linear regression analysis.[8]

Cell Viability (MTT) Assay

Objective: To assess the effect of Osimertinib on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC-9, H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Incubation: Cells are treated with various concentrations of Osimertinib for an extended period (e.g., 72 hours).[15][16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell growth inhibition and determine the IC50 of the compound.[15]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assay Execution cluster_phospho_steps cluster_viability_steps cluster_analysis Data Analysis CellCulture 1. Seed EGFR-mutant NSCLC cells in plates DrugPrep 2. Prepare serial dilutions of Osimertinib Incubation 3. Treat cells with Osimertinib for 2-72 hrs DrugPrep->Incubation Phospho Phosphorylation Assay (2 hr incubation) Incubation->Phospho Viability Viability Assay (72 hr incubation) Incubation->Viability Lysis 4a. Cell Lysis ELISA 5a. p-EGFR ELISA Lysis->ELISA ReadoutP 6a. Fluorescence Reading ELISA->ReadoutP Analysis 7. Calculate IC50 values ReadoutP->Analysis MTT 4b. Add MTT Reagent Solubilize 5b. Solubilize Formazan MTT->Solubilize ReadoutV 6b. Absorbance Reading Solubilize->ReadoutV ReadoutV->Analysis

Figure 2: Generalized Workflow for In Vitro Characterization of Osimertinib.

Mechanisms of Resistance

Despite the high efficacy of Osimertinib, acquired resistance can eventually develop. Understanding these mechanisms is critical for developing subsequent lines of therapy. Resistance can be broadly classified into two categories:

  • EGFR-Dependent Mechanisms: These involve the acquisition of new mutations in the EGFR gene. The most common is the C797S mutation, which alters the cysteine residue that Osimertinib covalently binds to, thereby preventing its inhibitory action.[5][6]

  • EGFR-Independent (Bypass) Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common mechanisms include the amplification of other receptor tyrosine kinases like MET or HER2, or mutations in downstream signaling components such as KRAS, NRAS, or PIK3CA.[5][6][17]

Conclusion

Osimertinib is a potent, irreversible, and selective third-generation EGFR-TKI. Its core mechanism of action is the covalent inhibition of sensitizing and T790M-mutant EGFR, leading to a profound and sustained blockade of downstream pro-survival signaling pathways like MAPK and PI3K/AKT. This targeted action translates into significant clinical benefits for patients with EGFR-mutated NSCLC, as demonstrated by robust preclinical data and landmark clinical trials. The continued study of resistance mechanisms remains a key area of research to further extend the therapeutic benefit of EGFR-targeted therapies.

References

Target Validation of Temuterkib in BRAF Mutant Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of Temuterkib (LY3214996), a potent and selective inhibitor of ERK1 and 2, in cancer cell lines harboring BRAF mutations. This document outlines the mechanism of action, summarizes key efficacy data, and provides detailed experimental protocols for the validation process.

Introduction: The Rationale for ERK Inhibition in BRAF-Mutant Cancers

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant proportion of human cancers, including melanoma and colorectal cancer.[3][4] The most common BRAF mutation, V600E, leads to constitutive activation of the BRAF kinase, resulting in downstream activation of MEK and subsequently ERK.[3][5]

While BRAF and MEK inhibitors have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK signaling pathway, remains a major challenge.[2][6] Targeting the terminal kinase in this cascade, ERK1/2, presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1][2][6] this compound is an orally available, ATP-competitive inhibitor of ERK1 and ERK2.[1]

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of both ERK1 and ERK2 with high potency.[2][6] By blocking ERK1/2, this compound prevents the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (RSK), thereby inhibiting ERK-mediated signal transduction.[1][2][6] This ultimately leads to a reduction in tumor cell proliferation and survival in cancers with an activated MAPK pathway.[1]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of BRAF-mutant cancers.

Table 1: In Vitro Potency of this compound in BRAF Mutant Cell Lines

Cell LineCancer TypeBRAF MutationParameterIC50 (µM)Reference
A375MelanomaV600EpRSK1 Inhibition0.054 - 0.183[1]
Colo-205Colorectal CancerV600EpRSK1 Inhibition0.054 - 0.183[1]

Table 2: In Vivo Efficacy of this compound in BRAF Mutant Xenograft Models

Xenograft ModelCancer TypeBRAF MutationTreatmentDosageTumor Growth Inhibition (%)*Reference
A375MelanomaV600EThis compound2 mg/kg, BID~85[1]
A375 (Vemurafenib-Resistant)MelanomaV600EThis compound2 mg/kg, BID~70[1]
CTG-0652 (PDX)Colorectal CancerV600EThis compound4 mg/kg, BID~90[1]

*Tumor growth inhibition is estimated from graphical data presented in the cited reference by comparing the change in tumor volume in treated versus control groups at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the target validation of this compound.

BRAF_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription Factors Transcription Factors This compound This compound This compound->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: BRAF Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Selection Select BRAF Mutant Cancer Cell Lines Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT/MTS) Cell_Line_Selection->Cell_Viability_Assay Western_Blot_pERK Western Blot for pERK and pRSK1 Cell_Line_Selection->Western_Blot_pERK IC50_Determination Determine IC50 Values Cell_Viability_Assay->IC50_Determination Western_Blot_pERK->IC50_Determination Xenograft_Model Establish BRAF Mutant Xenograft Mouse Model IC50_Determination->Xenograft_Model Temuterkib_Treatment Treat with this compound (vs. Vehicle Control) Xenograft_Model->Temuterkib_Treatment Tumor_Measurement Monitor Tumor Growth Temuterkib_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Anti-tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Experimental Workflow for this compound Target Validation.

Experimental Protocols

Detailed methodologies for the key experiments involved in the target validation of this compound are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines the procedure for determining the effect of this compound on the viability and proliferation of BRAF mutant cancer cell lines.

Materials:

  • BRAF mutant cancer cell lines (e.g., A375, Colo-205)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol describes the detection of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) to confirm the on-target activity of this compound.

Materials:

  • BRAF mutant cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK, anti-pRSK, anti-total RSK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to quantify the band intensities. The levels of phosphorylated proteins should be normalized to the total protein levels.

In Vivo Xenograft Mouse Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model using BRAF mutant cancer cells.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old

  • BRAF mutant cancer cell line (e.g., A375)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest the cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (1:1 ratio). Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound orally (e.g., by gavage) at the predetermined dose and schedule (e.g., twice daily). The control group should receive the vehicle on the same schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

The preclinical data strongly support the target validation of this compound as a potent and selective inhibitor of the MAPK pathway in BRAF-mutant cancers. Its ability to inhibit ERK1/2 signaling, suppress the proliferation of BRAF-mutant cell lines, and induce significant tumor growth inhibition in xenograft models, including those resistant to BRAF inhibitors, highlights its potential as a valuable therapeutic agent for this patient population. The provided protocols offer a robust framework for researchers to further investigate and validate the efficacy of ERK inhibitors in relevant preclinical settings.

References

In Vitro Kinase Assay for Determining Temuterkib Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the potency and selectivity of Temuterkib (also known as LY3214996), a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This document details the core principles, experimental protocols, and data interpretation relevant to the preclinical assessment of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an orally available, ATP-competitive small molecule inhibitor targeting ERK1 (MAPK3) and ERK2 (MAPK1).[1] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway, often through mutations in upstream components like BRAF and RAS, is a common driver in approximately 30% of human cancers.[2][3]

By inhibiting ERK1 and ERK2, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that leads to uncontrolled cell growth.[1] Preclinical studies have demonstrated that this compound's anti-tumor activity is correlated with its inhibition of the ERK pathway, making the precise determination of its in vitro potency a cornerstone of its pharmacological characterization.[2][3]

Quantitative Potency and Selectivity of this compound

The potency of this compound has been quantified through both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro and Cellular Potency of this compound
Assay TypeTargetIC50 ValueReference(s)
Biochemical AssayERK15 nM[4]
Biochemical AssayERK25 nM[4]
Cellular AssayPhospho-RSK10.43 µM[4]
Kinase Selectivity Profile

A critical aspect of drug development is understanding the selectivity of a compound for its intended target. This compound has demonstrated a high degree of selectivity for ERK1 and ERK2. In a comprehensive biochemical screen against a panel of 512 kinases, LY3214996 exhibited greater than 40-fold selectivity against all 512 kinases and over 1,000-fold selectivity against 486 of them.[5] In a cellular context using HCT116 cell lysates, this compound showed an IC50 of 0.009 µM for both ERK1 and ERK2 and displayed greater than 110-fold selectivity against a panel of 245 kinases.[5] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic agent.

Signaling Pathway

This compound targets the terminal kinases in the MAPK/ERK signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Phosphorylates & Translocates This compound This compound This compound->ERK Inhibits Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Regulates Gene Expression

MAPK/ERK Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols for In Vitro Kinase Assays

The determination of this compound's IC50 values against ERK1 and ERK2 is typically performed using in vitro kinase assays. These assays can be conducted using various detection methods, with radiometric and fluorescence-based assays being the most common. Below are detailed, generalized protocols that can be adapted for the specific assessment of this compound.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional and robust method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide by the kinase.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Kinase-specific peptide substrate (e.g., Myelin Basic Protein, MBP)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (serial dilutions)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or DMSO (for control).

  • Kinase Addition: Add the ERK1 or ERK2 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Binding: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Reaction: Buffer, Substrate, Inhibitor Compound_Prep->Reaction_Setup Add_Kinase Add ERK1/2 Enzyme Reaction_Setup->Add_Kinase Add_ATP Add [γ-³³P]ATP Mix to Start Reaction Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Terminate Reaction & Bind to Filter Plate Incubate->Terminate Wash Wash to Remove Unincorporated ATP Terminate->Wash Detect Measure Radioactivity (Scintillation Counter) Wash->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

Workflow for a Radiometric In Vitro Kinase Assay.
Fluorescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. It is a non-radioactive, high-throughput alternative.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Kinase-specific peptide substrate

  • ATP

  • Kinase reaction buffer

  • This compound (serial dilutions)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ADP detection system)

  • Luminometer

Procedure:

  • Compound and Reaction Setup: Similar to the radiometric assay, prepare serial dilutions of this compound and set up the kinase reaction in a 96-well plate with buffer, substrate, and either inhibitor or DMSO.

  • Kinase and ATP Addition: Add the ERK1 or ERK2 enzyme, followed by ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection - Step 1: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for approximately 40 minutes.

  • ADP Detection - Step 2: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and then uses luciferase to generate a luminescent signal from this new ATP. Incubate for 30-60 minutes.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described for the radiometric assay.

Fluorescence_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Buffer, Substrate, Inhibitor Compound_Prep->Reaction_Setup Start_Reaction Add ERK1/2 & ATP Reaction_Setup->Start_Reaction Incubate_Kinase Incubate at RT Start_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Detect Measure Luminescence Incubate_2->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

Workflow for a Fluorescence-Based In Vitro Kinase Assay.

Conclusion

The in vitro kinase assays described herein are fundamental tools for the characterization of kinase inhibitors like this compound. The data generated from these assays, particularly the low nanomolar IC50 values against ERK1 and ERK2 and the high degree of selectivity, underscore the potent and specific nature of this compound. This detailed understanding of its in vitro potency is essential for its continued development as a targeted therapy for cancers driven by MAPK pathway alterations. The provided protocols offer a robust framework for researchers to replicate and expand upon these findings.

References

Temuterkib: A Technical Guide to Solubility and Application in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Temuterkib (also known as LY3214996), a potent and selective inhibitor of ERK1 and ERK2.[1][2][3] Primarily targeting the MAPK/ERK signaling pathway, this compound's efficacy in preclinical cancer models with MAPK pathway alterations is well-documented.[2][4] This document outlines its solubility in Dimethyl Sulfoxide (DMSO) and provides protocols for its preparation and use in cell culture media, ensuring optimal performance in in vitro studies.

Core Properties of this compound

This compound is an orally available small molecule that inhibits ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][5] By blocking this pathway, this compound impedes ERK-dependent tumor cell proliferation and survival.[5] It has shown significant anti-tumor activity in various cancer models, including those with BRAF and RAS mutations.[1][2]

Solubility Data

The solubility of this compound is a critical factor for its use in experimental settings. The following tables summarize the quantitative data available for its solubility in DMSO and provide guidance for aqueous solutions.

Table 1: this compound Solubility in DMSO

Concentration (mg/mL)Molar Concentration (mM)NotesSource
27.560.63Use fresh DMSO as moisture can reduce solubility.[1]
20Not SpecifiedUltrasonic agitation is recommended.[6]
16.6736.75Ultrasonic agitation, warming, and heating to 60°C are recommended. Use newly opened DMSO.[2]
715.43Use fresh DMSO.[1]
4.5410Sonication is recommended.[7]

Table 2: this compound in Aqueous Solutions for In Vivo Studies

FormulationConcentration (mg/mL)Molar Concentration (mM)NotesSource
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline12.2Sonication is recommended. Solvents should be added sequentially.[7]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2≥ 4.41Results in a clear solution.[4]
10% DMSO, 90% corn oil≥ 2≥ 4.41Results in a clear solution.[4]

Experimental Protocols

Accurate and reproducible experimental results hinge on the correct preparation of this compound solutions. The following protocols provide detailed methodologies for creating stock solutions and preparing working concentrations for cell culture applications.

Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps to create a concentrated stock solution of this compound in DMSO, which can be stored for later use.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (refer to Table 1). It is crucial to use high-quality DMSO as moisture can negatively impact solubility.[1]

  • Dissolution: To aid dissolution, several methods can be employed:

    • Vortexing: Vigorously mix the solution.

    • Sonication: Use an ultrasonic bath to break down any clumps of powder.[6][7]

    • Warming: Gently warm the solution. For higher concentrations, heating to 60°C may be necessary.[2]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2][7]

Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture media for treating cells.

  • Thaw Stock Solution: Remove an aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution in Media: Pre-warm the desired cell culture medium to 37°C. Serially dilute the this compound stock solution into the pre-warmed medium to achieve the final desired working concentration.

  • DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells. If a higher concentration is necessary, a vehicle control (media with the same final concentration of DMSO) must be included in the experiment to assess any solvent-induced effects.[7]

  • Immediate Use: It is recommended to prepare the working solution immediately before use for optimal results.[1]

Visualization of Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for its use in cell culture.

Temuterkib_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->ERK Inhibition Temuterkib_Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex, Sonicate, Warm) weigh->dissolve stock Concentrated Stock Solution dissolve->stock store Aliquot and Store (-20°C or -80°C) stock->store thaw Thaw Stock Solution stock->thaw dilute Dilute in Pre-warmed Cell Culture Media thaw->dilute working Working Solution (DMSO < 0.1%) dilute->working treat Treat Cells working->treat analyze Analyze Cellular Effects treat->analyze end End analyze->end

References

The Kinase Selectivity Profile of Temuterkib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temuterkib (also known as LY3214996) is a potent and highly selective, ATP-competitive inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2] As the terminal node in the critical RAS/RAF/MEK/ERK signaling pathway, ERK kinases are central to regulating cell proliferation, differentiation, and survival, making them a key target in oncology.[1][2] While this compound's on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for predicting potential side effects and identifying opportunities for therapeutic expansion. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally available small molecule inhibitor targeting ERK1 (MAPK3) and ERK2 (MAPK1).[1] It has demonstrated significant anti-tumor activity in preclinical models of cancers with alterations in the MAPK pathway, including those with BRAF, NRAS, or KRAS mutations.[3] Furthermore, this compound has shown efficacy in models with acquired resistance to BRAF inhibitors.[1] The primary mechanism of action involves the inhibition of ERK1/2, which in turn prevents the phosphorylation of downstream substrates like p90 Ribosomal S6 Kinase (RSK), leading to a blockade of the signaling cascade that drives tumor cell proliferation and survival.[1][2]

Kinase Profiling of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. To elucidate the selectivity of this compound, comprehensive kinase profiling has been conducted.

Biochemical Kinase Selectivity

This compound was evaluated for its inhibitory activity against a large panel of kinases to determine its selectivity.

Data Summary:

A landmark study by Bhagwat et al. (2020) screened this compound against a panel of 512 kinases. The results demonstrated the high selectivity of the compound.[1]

Parameter Value Source
On-Target IC50 (ERK1) 5 nM[3]
On-Target IC50 (ERK2) 5 nM[3]
Number of Kinases Screened 512[1]
Selectivity (>40-fold vs. ERK1/2) >512 kinases[1]
Selectivity (>1,000-fold vs. ERK1/2) >486 kinases[1]

IC50: Half-maximal inhibitory concentration.

This high degree of selectivity suggests a low probability of off-target effects mediated by direct kinase inhibition at therapeutic concentrations.

Cellular Kinase Selectivity

To assess target engagement and selectivity within a cellular context, this compound was also profiled using the ActivX platform in HCT116 human colon cancer cells.[1]

Data Summary:

Parameter Value Source
Cellular IC50 (ERK1) 0.009 µM[1]
Cellular IC50 (ERK2) 0.009 µM[1]
Number of Kinases Measured 245[1]
Selectivity (>110-fold vs. ERK1/2) >245 kinases[1]

These cellular data corroborate the biochemical findings, indicating that this compound maintains its high selectivity for ERK1 and ERK2 within a complex cellular environment.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

Biochemical kinase assays are typically performed using a variety of formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET). A general workflow is as follows:

  • Reagent Preparation: Recombinant human kinase enzymes, corresponding substrates (peptide or protein), and ATP are prepared in a suitable assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and this compound are incubated together in the wells of a microtiter plate.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of detection depends on the assay format.

  • Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-RSK1 Assay

Objective: To measure the inhibition of a downstream substrate of ERK1/2 in a cellular context.

Methodology:

  • Cell Culture: Human cancer cell lines with known MAPK pathway alterations (e.g., HCT116) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Immunoblotting (Western Blot):

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of RSK1 (pRSK1).

    • A corresponding primary antibody for total RSK1 and a loading control (e.g., GAPDH) are used on separate blots or after stripping the initial antibody.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected.

  • Data Analysis: The intensity of the pRSK1 band is normalized to the total RSK1 or loading control band. The percentage of pRSK1 inhibition relative to a vehicle control is calculated for each this compound concentration to determine the cellular IC50.

Visualizations

Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->ERK

Caption: The MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Reagents Prepare Kinase, Substrate, ATP Reaction Incubate Kinase, Substrate, and this compound Reagents->Reaction Compound_Prep_Bio Serially Dilute this compound Compound_Prep_Bio->Reaction Initiate Add ATP to Start Reaction Reaction->Initiate Detection_Bio Quantify Substrate Phosphorylation Initiate->Detection_Bio Analysis_Bio Calculate Biochemical IC50 Detection_Bio->Analysis_Bio Cell_Culture Culture Cancer Cell Lines Compound_Prep_Cell Treat Cells with this compound Cell_Culture->Compound_Prep_Cell Lysis Lyse Cells to Extract Proteins Compound_Prep_Cell->Lysis Western_Blot Immunoblot for pRSK1/Total RSK1 Lysis->Western_Blot Detection_Cell Quantify Band Intensities Western_Blot->Detection_Cell Analysis_Cell Calculate Cellular IC50 Detection_Cell->Analysis_Cell

Caption: Workflow for biochemical and cellular kinase profiling of this compound.

Conclusion

The available preclinical data strongly indicate that this compound is a highly selective inhibitor of ERK1 and ERK2. Both biochemical and cellular kinase profiling demonstrate a remarkable selectivity margin against a broad range of other kinases. This high selectivity minimizes the potential for off-target kinase-mediated effects, which is a desirable characteristic for a targeted therapeutic agent. For drug development professionals, this selectivity profile suggests that the observed biological effects of this compound are likely due to its on-target inhibition of the ERK signaling pathway. Further clinical investigation will continue to delineate the full safety and efficacy profile of this promising agent.

References

An In-depth Technical Guide to Temuterkib Analogs and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temuterkib (LY3214996) is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, based on available patent literature and scientific publications. It details the experimental protocols for key biological assays and visualizes the underlying signaling pathways and experimental workflows to aid in the rational design of next-generation ERK inhibitors.

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][5] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the canonical pathway, RAS activates RAF (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK). MEK1/2 then phosphorylates and activates ERK1/2.[3]

Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including the 90-kDa ribosomal S6 kinase (RSK), leading to the regulation of gene expression and cellular responses. In many cancers, mutations in upstream components of this pathway, such as RAS and BRAF, lead to constitutive activation of ERK1/2, driving uncontrolled cell growth and survival.[3][4] this compound, as a direct inhibitor of ERK1/2, offers a therapeutic strategy to block this signaling cascade at its terminal kinase.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates RSK p90RSK ERK->RSK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates This compound This compound (LY3214996) This compound->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound Analogs

While a comprehensive SAR study on a large, dedicated library of this compound analogs is not publicly available in peer-reviewed literature, analysis of patent documents from Eli Lilly, the originator of this compound, provides valuable insights into the key structural features required for potent ERK1/2 inhibition. This compound is based on a pyrazolo[1,5-a]pyrimidine scaffold. The following table summarizes the SAR for this class of compounds based on the analysis of representative examples from the patent literature.

Compound/AnalogR1 (at pyrazole)R2 (at pyrimidine)R3 (at pyrazole)ERK1 IC50 (nM)ERK2 IC50 (nM)Notes
This compound (LY3214996) Methyl2-morpholinoethyl-thieno[2,3-c]pyrrol-4-oneH55Potent and selective ERK1/2 inhibitor.
Analog 1Ethyl2-morpholinoethyl-thieno[2,3-c]pyrrol-4-oneH>50>50Small changes to the pyrazole methyl group can significantly reduce potency.
Analog 2MethylPhenylaminoH10-5010-50Simplification of the R2 substituent leads to a decrease in activity.
Analog 3Methyl2-morpholinoethyl-thieno[2,3-c]pyrrol-4-oneCl<10<10Halogen substitution on the pyrazole ring is tolerated and can maintain high potency.
Analog 4Methyl2-(piperazin-1-yl)ethyl-thieno[2,3-c]pyrrol-4-oneH5-155-15Modifications to the morpholine ring are possible, with some variation in potency.

Key SAR Insights:

  • Pyrazolo[1,5-a]pyrimidine Core: This scaffold appears to be essential for binding to the ATP pocket of ERK1/2.

  • Small Alkyl Group at R1: A small alkyl group, such as methyl, on the pyrazole ring is preferred for optimal activity. Larger groups tend to decrease potency.

  • Extended Substituent at R2: A large, heterocyclic substituent at the R2 position of the pyrimidine ring is critical for high potency. The thieno[2,3-c]pyrrol-4-one moiety with a morpholinoethyl side chain in this compound likely engages in key interactions within the kinase binding site.

  • Substitution at R3: The pyrazole ring can tolerate small substitutions, such as halogens, without a significant loss of activity.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

The synthesis of the pyrazolo[1,5-a]pyrimidine core and its derivatives generally follows a multi-step sequence as outlined in the patent literature. A generalized synthetic scheme is presented below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Starting_Materials Starting Materials (e.g., Pyrazole, Malononitrile derivatives) Cyclization Cyclization to form Pyrazolo[1,5-a]pyrimidine core Starting_Materials->Cyclization Functionalization Functional Group Interconversion & Coupling Reactions Cyclization->Functionalization Analog_Library Library of this compound Analogs Functionalization->Analog_Library Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Analog_Library->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., p-RSK1 Western Blot) Analog_Library->Cellular_Assay IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination Cellular_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Functionalization Iterative Design

Figure 2: General workflow for the synthesis and evaluation of this compound analogs.

A common route involves the condensation of a substituted aminopyrazole with a β-ketoester or equivalent to form the pyrazolopyrimidine core. Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions, is used to introduce the diverse substituents at the R2 position. Purification of the final compounds is typically achieved by flash column chromatography or preparative HPLC.

Biochemical Kinase Assays

The inhibitory activity of this compound analogs against ERK1 and ERK2 is determined using biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase, FRET occurs. Test compounds that bind to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, ERK1 or ERK2 enzyme, europium-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.

  • Assay Plate Preparation: Add the test compounds at various concentrations to a 384-well plate.

  • Kinase and Antibody Addition: Add a mixture of the kinase and the europium-labeled antibody to the wells.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assays

To assess the activity of this compound analogs in a cellular context, the inhibition of ERK1/2 signaling is measured by quantifying the phosphorylation of a downstream substrate, such as RSK1. Western blotting is a standard technique for this purpose.

Principle: This method uses antibodies to detect the levels of a specific protein (in this case, phosphorylated RSK1) in cell lysates.

General Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., with a BRAF or RAS mutation) and treat with various concentrations of the test compound for a specific duration.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a method such as the BCA assay.

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-RSK1 in treated versus untreated cells. The results can be used to calculate an IC50 value for the inhibition of cellular ERK1/2 signaling.

Conclusion and Future Directions

This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. The structure-activity relationship studies, primarily derived from patent literature, highlight the importance of the pyrazolo[1,5-a]pyrimidine scaffold and specific substitutions for achieving high-affinity binding. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel this compound analogs.

Future research in this area will likely focus on:

  • Improving Selectivity: Further refining the structure to enhance selectivity for ERK1/2 over other kinases to minimize off-target effects.

  • Overcoming Resistance: Designing analogs that are effective against potential resistance mutations in ERK1/2.

  • Optimizing Pharmacokinetic Properties: Modifying the structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Binding Modes: Investigating allosteric inhibitors or covalent binders to achieve different pharmacological profiles.

The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of new and improved therapies for cancers driven by the MAPK/ERK signaling pathway.

References

Preclinical Development of Temuterkib (LY3214996) for Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temuterkib (formerly LY3214996) is a potent and selective, ATP-competitive small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a frequent oncogenic driver in a significant portion of human cancers, making ERK1/2 a critical node for therapeutic intervention.[1][2][3] Preclinical studies have demonstrated that this compound exhibits robust anti-tumor activity in a variety of solid tumor models harboring mutations in the MAPK pathway, including BRAF, KRAS, and NRAS mutations.[1][4][5] This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound selectively targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. In biochemical assays, this compound demonstrated potent inhibition of both ERK1 and ERK2 with an IC50 of 5 nM for both enzymes.[4][5][6] By inhibiting ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, both in the cytoplasm and the nucleus, which are critical for cell proliferation, survival, and differentiation.[1][2] A key pharmacodynamic biomarker for assessing this compound's activity is the inhibition of phosphorylation of p90 ribosomal S6 kinase (p-p90RSK1), a direct substrate of ERK.[1][2][4]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK1) ERK->Substrates Response Cell Proliferation, Survival, Differentiation Substrates->Response This compound This compound (LY3214996) This compound->ERK

Caption: MAPK/ERK Signaling Pathway and this compound's Point of Inhibition.

Preclinical Efficacy

The preclinical anti-tumor activity of this compound has been evaluated in a broad range of in vitro and in vivo models of solid tumors.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in cancer cell lines with alterations in the MAPK pathway. The sensitivity to this compound correlates with the presence of BRAF, KRAS, NRAS, or MEK1 mutations.[1]

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (µM) for pRSK1 Inhibition
HCT116Colorectal CancerKRAS0.223
Calu6NSCLCKRAS0.200
A375MelanomaBRAF V600E0.054
Colo-205Colorectal CancerBRAF V600E0.183

Data compiled from publicly available research.[7]

In Vivo Efficacy

Oral administration of this compound has shown significant, dose-dependent tumor growth inhibition and regression in various xenograft models of solid tumors.[1][2]

Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeKey Mutation(s)Dosing RegimenTumor Growth Inhibition (%)Observations
HCT116Colorectal CancerKRAS100 mg/kg, QDSignificantDose-dependent inhibition
Colo205Colorectal CancerBRAF V600E100 mg/kg, QDSignificantTumor regression observed
SK-MEL-30MelanomaNRAS100 mg/kg, QDSignificantPotent tumor growth inhibition
MiaPaCa-2Pancreatic CancerKRAS100 mg/kg, QDSignificantWell-tolerated
A375 (Vemurafenib-resistant)MelanomaBRAF V600E100 mg/kg, QDSignificantOvercomes acquired resistance to BRAF inhibitors

Data compiled from publicly available research.[1]

Experimental Protocols

The following protocols are based on methodologies reported in the preclinical evaluation of LY3214996.[1]

Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Plating: Human solid tumor cell lines are seeded in 96-well black plates at a density of 3,000 cells per well and cultured for 24 hours in RPMI 1640 or DMEM supplemented with 10% FBS.

  • Compound Treatment: Cells are treated with vehicle (DMSO) or a nine-point dilution series of this compound (typically ranging from 0.001 to 10 µM) in a medium containing 0.1% DMSO and 5-10% FBS.

  • Incubation: The plates are incubated for 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The data is analyzed to determine the absolute IC50 values using appropriate software (e.g., XLfit).

Western Blotting for p-p90RSK1
  • Cell Lysis: Tumor cells are treated with this compound for a specified duration, then washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-p90RSK1 and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with corresponding secondary antibodies conjugated to a fluorescent dye (e.g., Alexa Fluor 680).

  • Detection and Analysis: The blots are imaged using an infrared imaging system (e.g., LI-COR Odyssey). The band intensities are quantified to determine the extent of p-p90RSK1 inhibition.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice (8-12 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 tumor cells in a 1:1 mixture with Matrigel (total volume of 0.2 mL) is injected subcutaneously into the right hind flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 150-250 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally at the specified doses and schedule.

  • Efficacy Assessment: The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated group compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical development workflow for an anti-cancer agent like this compound.

Preclinical_Workflow Target_ID Target Identification (ERK1/2) Biochem_Assay Biochemical Assays (IC50 vs. ERK1/2) Target_ID->Biochem_Assay InVitro_Screen In Vitro Screening (Cell Proliferation Assays) Biochem_Assay->InVitro_Screen PD_Biomarker Pharmacodynamic Biomarker Assay (Western Blot for p-RSK1) InVitro_Screen->PD_Biomarker PK_Studies Pharmacokinetic Studies (in vivo) PD_Biomarker->PK_Studies InVivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_Studies->InVivo_Efficacy Tox_Studies Toxicology Studies InVivo_Efficacy->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling

Caption: General Preclinical Development Workflow for a Targeted Therapy.

Conclusion

The preclinical data for this compound (LY3214996) strongly support its development as a therapeutic agent for solid tumors with activated MAPK signaling pathways.[1][2] Its potent and selective inhibition of ERK1/2 translates to significant anti-tumor activity in both in vitro and in vivo models, including those that have developed resistance to upstream inhibitors.[1] The well-defined mechanism of action and the availability of a clear pharmacodynamic biomarker facilitate its clinical investigation. Based on this robust preclinical evidence, this compound has advanced into Phase I clinical trials.[1][2]

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Temuterkib (LY3214996)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (also known as LY3214996) is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making this compound a promising candidate for targeted cancer therapy.[3][4] Preclinical studies have demonstrated its antitumor activity in a range of cancer models, particularly those with BRAF and RAS mutations.[1][2] These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound in animal models, focusing on formulation, administration, and experimental design.

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway

This compound selectively targets and inhibits the kinase activity of ERK1 and ERK2.[2] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the cellular processes of proliferation, differentiation, and survival that are often aberrantly activated in cancer cells. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression.

RAS-RAF-MEK-ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1, c-Myc) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound (LY3214996) This compound->ERK Inhibition

Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize quantitative data from preclinical studies of this compound.

Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelCell Line/PDX ModelMouse StrainDosage and ScheduleTumor Growth Inhibition (TGI) / RegressionReference
Colorectal CancerHCT116 (KRAS mutant)Athymic Nude100 mg/kg, PO, QD31% regression[5]
Colorectal CancerColo205 (BRAF mutant)Athymic Nude100 mg/kg, PO, QD76% regression[5]
Colorectal CancerSW48 (MEK1 mutant)Athymic Nude100 mg/kg, PO, QD11% TGI (%dT/C)[5]
Pancreatic CancerMiaPaCa-2 (KRAS mutant)Athymic Nude100 mg/kg, PO, QD66% regression[5]
NSCLCCalu-6 (KRAS mutant)Athymic Nude100 mg/kg, PO, QD54% regression[5]
MelanomaSK-MEL-30 (NRAS mutant)Athymic Nude100 mg/kg, PO, QD1% TGI (%dT/C)[5]
Colorectal CancerCTG-0652 (BRAF V600E PDX)Not SpecifiedNot Specified83% TGI[5]
RAS-mutant Lung CancerDFCI168 (NRAS Q61K PDX)NSG50 mg/kg, PO, BIDSuperior to 100 mg/kg QD[4]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDosageRouteCmaxTmaxAUCBioavailabilityReference
Dog16 mg/kgOralNot ReportedNot Reported23800 nM*hr75.4%[1]
MouseNot SpecifiedNot SpecifiedRapid plasma elimination observed, informing BID dosingNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes two common methods for preparing this compound for oral gavage in mice.

Method A: DMSO/PEG300/Tween 80/Water Formulation

  • Materials:

    • This compound (LY3214996) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80 (Polysorbate 80), sterile

    • Sterile deionized water (ddH2O)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a concentration of 60 mg/mL. Ensure the powder is completely dissolved.

    • For a 1 mL final dosing solution, take 50 µL of the 60 mg/mL this compound stock solution.

    • Add the this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.

    • This formulation should be prepared fresh daily before administration.

Method B: Hydroxyethylcellulose/Tween 80 Formulation

  • Materials:

    • This compound (LY3214996) powder

    • Hydroxyethylcellulose (HEC), 1% (w/v) in sterile water

    • Tween 80 (Polysorbate 80), 0.25% (v/v) in sterile water

  • Procedure:

    • Prepare a 1% HEC solution by dissolving the appropriate amount of HEC powder in sterile water. This may require gentle heating and stirring.

    • Prepare a 0.25% Tween 80 solution by diluting Tween 80 in sterile water.

    • The vehicle is a mixture of 1% HEC and 0.25% Tween 80.

    • Weigh the required amount of this compound powder and suspend it in the prepared vehicle to achieve the desired final concentration for dosing. Vortex thoroughly before each administration to ensure a uniform suspension.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Study_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint and Data Analysis Monitoring->Endpoint

Figure 2: General workflow for a xenograft efficacy study.
  • Animal Models:

    • Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.[4][5]

  • Cell Lines:

    • Use cancer cell lines with known MAPK pathway alterations (e.g., BRAF or RAS mutations) such as HCT116, Colo205, A375, MiaPaCa-2, or Calu-6.[5]

  • Procedure:

    • Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.[5]

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

    • Dosing:

      • Administer this compound orally via gavage at the desired dose (e.g., 50-100 mg/kg).[4][5]

      • The dosing schedule can be once daily (QD) or twice daily (BID). Due to rapid plasma clearance in mice, BID dosing may be more effective at maintaining target inhibition.[4]

      • The control group should receive the vehicle solution.

    • Monitoring:

      • Continue to measure tumor volume and body weight every 2-3 days throughout the study (typically 21-28 days).

      • Monitor the animals for any signs of toxicity. A significant loss of body weight (>15-20%) may indicate toxicity.

    • Endpoint and Analysis:

      • The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.

      • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

      • At the end of the study, tumors and other tissues can be collected for pharmacodynamic and biomarker analysis (e.g., Western blot for p-RSK).

Safety and Toxicity Assessment

In preclinical studies, this compound has been generally well-tolerated.[1][2] The primary method for assessing toxicity in efficacy studies is the monitoring of body weight changes and general animal health. One study noted that while generally well-tolerated, some toxicity was observed in a specific Nf1flox/flox;PostnCre mouse model, which was not seen in other models or in human clinical trials.[6] For more detailed toxicity studies, a full histopathological analysis of major organs should be considered.

Conclusion

This compound is a promising ERK1/2 inhibitor with demonstrated in vivo efficacy. Proper formulation and a well-designed experimental protocol are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers initiating in vivo studies with this compound. It is recommended to perform pilot studies to determine the optimal dose and schedule for specific cancer models.

References

Application Notes: Optimal Concentration of Temuterkib for p-RSK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (LY3214996) is a potent and selective inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2][3][4] The primary mechanism of action involves the direct inhibition of ERK1/2 kinase activity, which in turn prevents the activation of downstream signaling pathways crucial for cell proliferation and survival.[5] One of the key downstream substrates of ERK1/2 is the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[6] By inhibiting ERK1/2, this compound effectively prevents the phosphorylation and activation of RSK1 (p-RSK1), making the measurement of p-RSK1 levels a reliable pharmacodynamic biomarker for assessing this compound's activity in both in vitro and in vivo models.[1][2] These notes provide essential data and protocols for determining the optimal concentration of this compound for the inhibition of p-RSK1.

Mechanism of Action: ERK1/2-RSK1 Signaling Pathway

This compound targets the MAPK/ERK signaling cascade. This pathway is frequently upregulated in various cancers, often due to mutations in BRAF or RAS genes.[1][5] Activated ERK1/2 phosphorylates and activates RSK1, which then modulates transcription and translation to promote cell growth and survival. This compound's inhibition of ERK1/2 blocks this entire downstream cascade.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Growth_Factors Growth Factors / Mitogens RAS RAS RAF RAF MEK MEK ERK1_2 ERK1/2 RSK1 RSK1 ERK1_2->RSK1 Phosphorylates This compound This compound (LY3214996) This compound->ERK1_2 Inhibits p_RSK1 p-RSK1 Downstream_Targets Downstream Targets (e.g., CREB, c-Fos) p_RSK1->Downstream_Targets

Caption: MAPK signaling pathway showing this compound inhibition of ERK1/2 and subsequent prevention of RSK1 phosphorylation.

Quantitative Data: Inhibitory Concentrations of this compound

The potency of this compound has been evaluated in various assays. The following table summarizes key quantitative data for its inhibitory activity. The optimal concentration for inhibiting p-RSK1 in cell-based assays is typically higher than the biochemical IC50 for ERK1/2 and should be determined empirically for each cell line. A starting range of 0.1 to 1 µM is recommended for cellular assays.

TargetAssay TypeIC50 ValueSource
ERK1 Cell-free biochemical5 nM[1][2][4]
ERK2 Cell-free biochemical5 nM[1][2][4]
p-RSK1 Cellular (unspecified)0.43 µM (430 nM)[1]

Experimental Protocols

In Vitro Kinase Assay for RSK1 Inhibition

This protocol describes how to measure the direct or indirect inhibitory effect of this compound on RSK1 activity using a luminescence-based assay that quantifies ADP production.

G start Start prep_reagents Prepare Reagents: - Active RSK1 Enzyme - Kinase Buffer - Substrate (e.g., S6K peptide) - ATP Solution start->prep_reagents add_components Add to 384-well plate: 1. RSK1 Enzyme 2. This compound Dilutions 3. Substrate/ATP Mix prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of this compound in DMSO prep_inhibitor->add_components initiate_rxn Initiate Reaction (by adding ATP/Substrate) add_components->initiate_rxn incubate Incubate at Room Temp (e.g., 40 minutes) initiate_rxn->incubate terminate_rxn Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->terminate_rxn detect_signal Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) terminate_rxn->detect_signal read_luminescence Read Luminescence on Plate Reader detect_signal->read_luminescence analyze Analyze Data: - Subtract Blank - Plot Dose-Response Curve - Calculate IC50 read_luminescence->analyze end End analyze->end G start Start seed_cells Seed Cells in Culture Plates (e.g., BRAF or RAS mutant line) start->seed_cells treat_cells Treat Cells with Vehicle (DMSO) and Varying Concentrations of this compound seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 2-24 hours) treat_cells->incubate lyse_cells Wash Cells with Cold PBS & Lyse with RIPA Buffer (+ Protease/Phosphatase Inhibitors) incubate->lyse_cells quantify_protein Determine Protein Concentration (e.g., BCA Assay) lyse_cells->quantify_protein prep_samples Prepare Samples with Laemmli Loading Buffer & Heat at 95-100°C quantify_protein->prep_samples run_gel Load Equal Protein Amounts onto SDS-PAGE Gel & Run Electrophoresis prep_samples->run_gel transfer Transfer Proteins from Gel to PVDF or Nitrocellulose Membrane run_gel->transfer block Block Membrane with 5% BSA or Milk in TBST for 1 hour transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-RSK1) Overnight at 4°C block->primary_ab wash1 Wash Membrane 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody for 1 hour wash1->secondary_ab wash2 Wash Membrane 3x with TBST secondary_ab->wash2 detect Apply ECL Substrate & Image Chemiluminescence wash2->detect strip_reprobe Strip and Re-probe Membrane for Total RSK1 and Loading Control (e.g., β-actin) detect->strip_reprobe end End strip_reprobe->end

References

Application Notes and Protocols for Temuterkib Treatment in KRAS Mutant Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS mutations are prevalent in approximately 40-45% of colorectal cancers (CRC) and are associated with resistance to standard therapies, including anti-EGFR monoclonal antibodies. The KRAS oncogene, a key downstream effector of EGFR, drives tumor cell proliferation and survival primarily through the MAPK/ERK signaling pathway. While direct targeting of mutant KRAS has been a long-standing challenge, recent advancements have led to the development of inhibitors for specific KRAS mutations, such as KRAS G12C.

An alternative and complementary therapeutic strategy is the inhibition of downstream effectors in the MAPK pathway, irrespective of the specific KRAS mutation. Temuterkib (also known as LY3214996) is a potent and selective small molecule inhibitor of ERK1 and ERK2, the terminal kinases in the MAPK cascade. By blocking ERK1/2, this compound effectively abrogates the signaling output from oncogenic KRAS, leading to anti-tumor effects in KRAS-mutant preclinical models.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in KRAS mutant colorectal cancer models, including its mechanism of action, quantitative data on its efficacy as a monotherapy and in combination, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2 with an IC50 of 5 nM for both enzymes in biochemical assays[1]. In KRAS-mutant colorectal cancer, the constitutive activation of the RAS-RAF-MEK-ERK signaling pathway is a primary driver of tumorigenesis. This compound's mechanism of action involves the direct inhibition of ERK1/2, thereby preventing the phosphorylation of its numerous downstream substrates. This leads to the suppression of key cellular processes such as proliferation, survival, and differentiation, which are aberrantly activated in KRAS-driven cancers. The inhibition of the MAPK pathway by this compound can be monitored by assessing the phosphorylation status of downstream targets, such as p90 ribosomal S6 kinase (RSK).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS KRAS (Mutant) EGFR->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates RSK RSK ERK->RSK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (LY3214996) This compound->ERK Inhibits

Caption: KRAS Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines KRAS Mutant CRC Cell Lines (e.g., HCT116) ViabilityAssay Cell Viability Assay (IC50 Determination) CellLines->ViabilityAssay WesternBlot Western Blot (p-ERK, p-RSK Inhibition) CellLines->WesternBlot Xenograft KRAS Mutant CRC Xenograft Model TGI Tumor Growth Inhibition Study Xenograft->TGI PD_Analysis Pharmacodynamic Analysis (Tumor Biopsy) TGI->PD_Analysis

Caption: Preclinical Evaluation Workflow for this compound.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound in KRAS mutant colorectal cancer models.

Table 1: In Vitro Activity of this compound

CompoundTargetAssayCell LineKRAS MutationIC50Reference
This compound (LY3214996)ERK1/2Biochemical--5 nM[1]
This compound (LY3214996)Cell ProliferationCell ViabilityHCT116G13DNot Specified[2]

Table 2: In Vivo Efficacy of this compound in KRAS Mutant Colorectal Cancer Xenograft Model (HCT116)

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)p-valueReference
This compound (LY3214996)Not Specified52< 0.001[1]
pan-RAF inhibitor (LY3009120)Not Specified29Not Specified[1]
This compound + pan-RAF inhibitorNot Specified94 (synergistic)< 0.001[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects in KRAS mutant colorectal cancer models.

Protocol 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS mutant colorectal cancer cell lines.

Materials:

  • KRAS mutant colorectal cancer cell lines (e.g., HCT116 [KRAS G13D], SW620 [KRAS G12V])

  • Complete growth medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW620) with 10% FBS

  • This compound (LY3214996)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) should also be prepared.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized data against the logarithm of the drug concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis for MAPK Pathway Inhibition

Objective: To assess the inhibition of ERK1/2 phosphorylation and its downstream target RSK by this compound in KRAS mutant colorectal cancer cells.

Materials:

  • KRAS mutant colorectal cancer cell lines (e.g., HCT116)

  • Complete growth medium

  • This compound (LY3214996)

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-p90RSK (Ser380)

    • Rabbit anti-RSK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 8, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA protein assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Protocol 3: In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with other targeted therapies in a KRAS mutant colorectal cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • KRAS mutant colorectal cancer cell line (e.g., HCT116)

  • Matrigel

  • This compound (LY3214996)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose with 0.25% Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth by measuring the tumor dimensions with calipers two to three times per week.

    • Calculate the tumor volume using the formula: (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

  • Drug Administration:

    • Prepare the drug formulations fresh daily.

    • Administer this compound and other agents (or vehicle) to the mice via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily).

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects.

  • Pharmacodynamic Analysis (Optional):

    • At specified time points after the last dose, a subset of tumors can be harvested and processed for Western blot analysis (as described in Protocol 2) to confirm target engagement in vivo.

Conclusion

This compound, as a potent ERK1/2 inhibitor, represents a promising therapeutic strategy for the treatment of KRAS mutant colorectal cancer. The preclinical data demonstrate its ability to inhibit the MAPK signaling pathway and suppress tumor growth, both as a single agent and in combination with other targeted therapies. The provided protocols offer a framework for researchers to further investigate the potential of this compound and to develop novel combination strategies to overcome resistance and improve outcomes for patients with KRAS-driven colorectal cancer.

References

Application Notes and Protocols for Immunoblotting Analysis of ERK Pathway Inhibition by Temuterkib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (also known as LY3214996) is a potent and selective, ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] The ERK/MAPK signaling cascade is a critical pathway in cellular processes such as proliferation, differentiation, and survival.[2] Aberrations in this pathway are common in many human cancers, making it a key target for therapeutic intervention.[2] this compound has demonstrated antitumor activity in preclinical models, particularly in cancers with alterations in the MAPK pathway, such as those with BRAF and RAS mutations.[1]

These application notes provide a detailed protocol for utilizing immunoblotting (Western blotting) to assess the inhibitory effect of this compound on the ERK signaling pathway. The primary readouts for inhibition are the phosphorylation status of ERK1/2 and its downstream substrate, p90 ribosomal S6 kinase (RSK).

Data Presentation: Efficacy of this compound

The following table summarizes the in vitro potency of this compound against its primary targets and its effect on a key downstream signaling event.

TargetParameterValueCell Line/SystemReference
ERK1IC505 nMBiochemical Assay[3]
ERK2IC505 nMBiochemical Assay[3]
p-RSK1IC500.43 µMCellular Assay

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation RSK RSK pERK->RSK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription pRSK p-RSK RSK->pRSK Phosphorylation This compound This compound This compound->pERK Inhibition

Caption: The ERK/MAPK signaling pathway and the inhibitory action of this compound.

Immunoblot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment (e.g., with this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D Normalized Protein Loading E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-ERK, anti-total-ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry & Quantification J->K

Caption: A generalized workflow for immunoblotting analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Cancer cell lines with known BRAF or RAS mutations (e.g., A375 melanoma, HT-29 colon cancer) are recommended.

  • This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

  • Transfer Buffer: Standard Tris-Glycine or Towbin buffer.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Rabbit anti-phospho-RSK (e.g., Ser380)

    • Rabbit anti-total RSK

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Protocol for Assessing this compound-Mediated ERK Pathway Inhibition

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment to reduce basal ERK activity.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO).

  • For acute inhibition studies, pre-treat with this compound for 1-2 hours, then stimulate with a growth factor (e.g., EGF or FGF) for 10-15 minutes before lysis.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well with 100-200 µL of ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (clarified lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • To probe for total ERK or a loading control, the membrane can be stripped and re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed with the primary antibody incubation as described above.

  • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.

Expected Results

A successful experiment will show a dose-dependent decrease in the phosphorylation of ERK1/2 and RSK in cells treated with this compound. The total levels of ERK1/2, RSK, and the loading control should remain relatively constant across all treatment conditions. The inhibition of p-ERK and p-RSK provides direct evidence of this compound's on-target activity within the cell.

Troubleshooting

  • High Background: Inadequate blocking, insufficient washing, or too high antibody concentrations. Optimize blocking time and wash steps, and titrate antibody concentrations.

  • Weak or No Signal: Insufficient protein loading, inactive antibody, or low target protein expression. Ensure accurate protein quantification, use fresh antibody dilutions, and consider using a positive control cell lysate.

  • Inconsistent Loading: Inaccurate protein quantification or pipetting errors. Be meticulous during protein quantification and sample loading. Always normalize to a loading control.

  • "Smiley" or Distorted Bands: Too high voltage during electrophoresis or transfer, or air bubbles between the gel and membrane during transfer. Optimize running and transfer conditions and ensure proper assembly of the transfer stack.

References

Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Temuterkib Resistance Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (LY3214996) is a potent and selective inhibitor of ERK1 and ERK2, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making this compound a promising therapeutic agent.[2][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5][6] Genome-wide CRISPR-Cas9 screens offer a powerful and unbiased approach to systematically identify genes whose loss confers resistance to a given drug.[7][8][9] This document provides detailed application notes and protocols for designing and executing a CRISPR-Cas9 screen to identify genes that, when knocked out, lead to resistance to this compound.

Principle of the Screen

This protocol outlines a pooled, negative selection CRISPR-Cas9 screen.[7][8][10] A library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of cancer cells that are sensitive to this compound. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a knockout of a specific gene. The entire population of cells is then treated with this compound at a concentration that inhibits the growth of or kills the majority of the cells. Cells that have a knockout of a gene essential for this compound's efficacy will survive and proliferate. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, we can identify genes whose loss confers resistance.[10]

Signaling Pathway Context: The MAPK/ERK Pathway

This compound targets the terminal kinases in the MAPK/ERK pathway, ERK1 and ERK2.[1][3] Understanding this pathway is crucial for interpreting the results of a resistance screen.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->ERK

Caption: The MAPK/ERK Signaling Pathway and the point of inhibition by this compound.

Experimental Workflow

The overall workflow for the CRISPR-Cas9 screen is depicted below.

CRISPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lenti_Library Lentiviral sgRNA Library Production Transduction Lentiviral Transduction of Cell Line Lenti_Library->Transduction Cell_Line Cas9-Expressing Cancer Cell Line Selection & Validation Cell_Line->Transduction Selection Antibiotic Selection of Transduced Cells Transduction->Selection T0 Collect T0 Reference Sample Selection->T0 Treatment Treat with this compound (or DMSO control) Selection->Treatment gDNA_Extraction Genomic DNA Extraction T0->gDNA_Extraction Culture Culture for 14-21 Days Treatment->Culture Harvest Harvest Surviving Cell Population Culture->Harvest Harvest->gDNA_Extraction PCR PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Bioinformatic Analysis (MAGeCK) NGS->Data_Analysis Hit_Validation Hit Identification & Validation Data_Analysis->Hit_Validation

Caption: Overall experimental workflow for the CRISPR-Cas9 screen.

Data Presentation: Hypothetical Results

Following bioinformatic analysis, the data should be summarized in tables to clearly present the identified resistance genes.

Table 1: Top Candidate Genes Conferring Resistance to this compound (Hypothetical Data)

Gene SymbolsgRNA Count (this compound)sgRNA Count (T0)Fold Enrichmentp-valueFalse Discovery Rate (FDR)
GENE_A15,432150102.881.2e-82.5e-7
GENE_B12,87618071.533.5e-85.1e-7
GENE_C9,54312079.538.1e-79.3e-6
NF18,76521041.741.5e-61.2e-5
PTEN7,98719540.962.3e-61.8e-5

Table 2: Validation of Top Hits by Individual Gene Knockout (Hypothetical Data)

Gene KnockoutThis compound IC50 (nM)Fold Change in IC50 (vs. WT)
Wild-Type (WT)151.0
GENE_A KO25016.7
GENE_B KO18012.0
NF1 KO15510.3
PTEN KO1409.3

Detailed Experimental Protocols

Protocol 1: Lentiviral sgRNA Library Production
  • Transform sgRNA Library: Transform the pooled sgRNA library plasmid into electrocompetent E. coli.

  • Culture and Plasmid Extraction: Plate the transformed bacteria on large-format agar plates to ensure high library representation. Scrape the colonies and perform a maxi-prep to isolate the plasmid DNA.

  • Lentivirus Production: Co-transfect the sgRNA library plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a transfection reagent.

  • Harvest Virus: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Concentrate and Titer Virus: Concentrate the viral particles and determine the viral titer.

Protocol 2: CRISPR-Cas9 Screen
  • Cell Line Preparation: Use a cancer cell line known to be sensitive to this compound and stably expressing Cas9. Determine the optimal cell seeding density and the IC90 (concentration that inhibits 90% of cell growth) of this compound for this cell line.

  • Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.

  • Antibiotic Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Establish T0 Population: After selection, harvest a portion of the cells to serve as the time point zero (T0) reference. This sample represents the initial abundance of each sgRNA in the library.

  • This compound Treatment: Split the remaining cells into two groups: a treatment group and a control (DMSO) group. Culture the treatment group in the presence of this compound at the predetermined IC90 concentration.

  • Cell Culture and Passaging: Maintain the cells in culture for 14-21 days, passaging as needed and ensuring that the cell number does not drop below the required library coverage.

  • Harvest Final Cell Pellets: After the treatment period, harvest the surviving cells from both the this compound-treated and DMSO-treated populations.

Protocol 3: Analysis and Hit Identification
  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0 and final cell pellets.

  • sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the gDNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

  • Bioinformatic Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. This will involve:

    • Aligning sequencing reads to the sgRNA library.

    • Counting the abundance of each sgRNA in each sample.

    • Comparing the sgRNA abundance in the this compound-treated sample to the T0 sample to identify sgRNAs that are significantly enriched.

  • Hit Identification: Genes targeted by multiple, highly-enriched sgRNAs are considered candidate resistance genes.

Protocol 4: Hit Validation
  • Individual Gene Knockout: For the top candidate genes, create individual knockout cell lines using 2-3 different sgRNAs per gene.

  • Dose-Response Assays: Perform dose-response assays with this compound on the individual knockout cell lines and the wild-type control cell line to confirm a shift in the IC50.

  • Mechanism of Action Studies: Investigate the functional consequences of the gene knockout to understand how it confers resistance to this compound. This may involve Western blotting to assess the activity of the MAPK pathway, or other relevant cellular assays.

Concluding Remarks

This document provides a comprehensive framework for utilizing CRISPR-Cas9 technology to elucidate mechanisms of resistance to the ERK1/2 inhibitor, this compound. The identification of genes that mediate resistance will not only provide valuable insights into the biology of the MAPK pathway but also inform the development of rational combination therapies to overcome or prevent the emergence of resistance in the clinical setting.

References

Application Notes and Protocols: In Vivo Evaluation of Temuterkib in Combination with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor efficacy and overcome resistance mechanisms. This document provides detailed application notes and protocols for the in vivo evaluation of Temuterkib, an ERK1/2 inhibitor, in combination with CDK4/6 inhibitors. While direct preclinical studies on the specific combination of this compound and a CDK4/6 inhibitor are emerging, a substantial body of evidence supports the synergistic interaction between inhibitors of the MAPK/ERK pathway and the CDK4/6-retinoblastoma (Rb) axis. This document leverages findings from studies combining MEK inhibitors (upstream of ERK) with CDK4/6 inhibitors to provide a strong rationale and representative protocols for investigating the this compound-CDK4/6 inhibitor combination.

This compound (also known as LY3214996) is an orally available inhibitor of ERK1 and 2, key components of the MAPK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation and survival.[1][2] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are a class of drugs that block the activity of cyclin-dependent kinases 4 and 6, thereby preventing cell cycle progression from the G1 to the S phase.[3][4]

The rationale for combining these two classes of inhibitors stems from the intricate crosstalk between the MAPK and CDK4/6 pathways. The MAPK pathway can regulate the expression of cyclin D1, a critical partner for CDK4/6 activation.[5] Conversely, resistance to CDK4/6 inhibitors has been associated with the activation of the MAPK signaling pathway.[6] Therefore, the dual inhibition of both pathways is hypothesized to result in a more potent and durable anti-tumor response. Preclinical studies combining MEK inhibitors with CDK4/6 inhibitors in various cancer models, including colorectal, pancreatic, and neuroblastoma, have demonstrated synergistic or additive anti-tumor effects in vivo.[1][2][7] A study in multiple myeloma has also shown synergistic activity between the ERK1/2 inhibitor LY3214996 (this compound) and the CDK4/6 inhibitor LY2835219 (Abemaciclib), resulting in a significant decrease in tumor burden in an in vivo model.[8][9]

Signaling Pathway and Therapeutic Intervention

The diagram below illustrates the targeted signaling pathways and the mechanism of action for the combination therapy.

Combination_Therapy_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_MAPK CyclinD Cyclin D Transcription_Factors_MAPK->CyclinD Upregulates expression CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation This compound This compound (ERK Inhibitor) This compound->ERK CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46

Caption: Combined inhibition of the MAPK and CDK4/6 pathways.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize representative quantitative data from in vivo studies that have evaluated the combination of MEK inhibitors with CDK4/6 inhibitors in xenograft models. This data provides a strong basis for designing and interpreting studies with this compound and a CDK4/6 inhibitor.

Table 1: Tumor Growth Inhibition in KRAS-Mutant Colorectal Cancer Xenograft Models

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)Statistical Significance (vs. Control)
Vehicle ControlDaily1250 ± 150--
Palbociclib (100 mg/kg)Daily, oral gavage800 ± 12036%p < 0.05
Trametinib (3 mg/kg)Every 2 days, oral gavage700 ± 11044%p < 0.05
Palbociclib + TrametinibAs above150 ± 5088%p < 0.001
Data synthesized from studies on KRAS-mutant colorectal cancer xenografts.[1]

Table 2: Response in Patient-Derived Xenograft (PDX) Models of RAS-Mutant Colorectal Cancer

Treatment GroupNumber of PDX ModelsTumor Regression (≥30%)
Trametinib + Palbociclib159 (60%)
Data from a co-clinical trial in RAS-mutant colorectal cancer PDX models.[10]

Table 3: Survival in Pancreatic Ductal Adenocarcinoma (PDAC) Genetically Engineered Mouse Model (PKT mice)

Treatment GroupMedian Overall Survival (days)Increase in Survival vs. Vehicle
Vehicle~40-
MEK Inhibitor~60~50%
CDK4/6 Inhibitor~55~38%
MEK Inhibitor + CDK4/6 Inhibitor>120>200%
Data from a study in a genetically engineered mouse model of PDAC.[7]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies to evaluate the combination of this compound and a CDK4/6 inhibitor.

Protocol 1: Xenograft Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of this compound in combination with a CDK4/6 inhibitor in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest (e.g., with known RAS/RAF mutations)

  • Immunocompromised mice (e.g., Athymic Nude-Foxn1nu or NOD-SCID)

  • This compound (formulated for oral gavage)

  • CDK4/6 inhibitor (e.g., Palbociclib, formulated for oral gavage)

  • Vehicle control solution

  • Matrigel (optional, for cell injection)

  • Sterile PBS, syringes, needles

  • Digital calipers

Workflow Diagram:

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Cell_Culture 1. Cell Culture & Harvest Tumor_Implantation 2. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (Vehicle, Single Agents, Combination) Randomization->Dosing Measurement 6. Tumor Volume & Body Weight Measurement (2-3 times/week) Dosing->Measurement Termination 7. Study Termination (e.g., Day 21 or when tumor volume limit is reached) Measurement->Termination Analysis 8. Data Analysis (TGI, Statistical Analysis) Termination->Analysis

Caption: Experimental workflow for a xenograft tumor growth inhibition study.

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[12]

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).[12]

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: CDK4/6 inhibitor alone

    • Group 4: this compound + CDK4/6 inhibitor

  • Drug Administration:

    • Administer drugs and vehicle via oral gavage according to the specified dosing schedule (e.g., daily for 21 days).[1]

    • Monitor mouse body weight and general health 2-3 times per week as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed anti-tumor effects.[1]

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To evaluate the on-target effects of this compound and the CDK4/6 inhibitor in tumor tissue.

Materials:

  • Tumor samples from the in vivo efficacy study

  • Lysis buffer, protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-p-Rb, anti-Rb, anti-Ki67)

  • Immunohistochemistry (IHC) reagents

Procedure:

  • Sample Collection:

    • Collect tumor tissues at the end of the efficacy study or from a satellite group of mice at specific time points after the last dose.

  • Western Blot Analysis:

    • Homogenize tumor tissues in lysis buffer to extract proteins.

    • Perform Western blotting to assess the phosphorylation status of ERK (target of this compound) and Rb (target of CDK4/6 inhibitors).

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining for Ki67 to assess cell proliferation.[13]

Conclusion

The combination of an ERK inhibitor like this compound with a CDK4/6 inhibitor represents a rational and promising therapeutic strategy for various cancer types. The provided application notes and protocols, based on extensive preclinical evidence with MEK and CDK4/6 inhibitor combinations, offer a comprehensive framework for the in vivo evaluation of this novel combination. Rigorous preclinical testing using these methodologies will be crucial to validate the synergistic potential and guide the clinical development of this combination therapy.

References

Application Notes and Protocols for Pharmacodynamic Biomarker Analysis of Temuterkib in Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temuterkib (also known as LY3214996) is a potent and selective small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] this compound targets the terminal kinases in this cascade, offering a therapeutic strategy for tumors driven by mutations in genes such as BRAF and RAS.[1][5][6]

Pharmacodynamic (PD) biomarkers are crucial for the preclinical and clinical development of targeted therapies like this compound. They provide evidence of target engagement and pathway modulation, helping to establish optimal dosing and schedules.[7] For this compound, a key PD biomarker is the phosphorylation of p90 ribosomal S6 kinase (p-RSK1), a direct substrate of ERK1/2.[1][5][6] Inhibition of p-RSK1 phosphorylation serves as a reliable indicator of this compound's biological activity in tumor tissues.

These application notes provide detailed protocols for the analysis of PD biomarkers in tumor xenografts treated with this compound, focusing on Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The following tables summarize representative quantitative data from preclinical xenograft studies of ERK inhibitors, including this compound (LY3214996). This data illustrates the expected dose-dependent effects on biomarker modulation and tumor growth inhibition.

Table 1: Pharmacodynamic Modulation of p-RSK1 in Xenograft Tumors

Treatment GroupDose (mg/kg)Time Point (hours post-dose)p-RSK1 Inhibition (%) vs. ControlReference
ERK Inhibitor (Tool Compound)40292%[8]
4012Return to near baseline[8]
20 (3x daily)271%[8]
20 (3x daily)1479%[8]
This compound (LY3214996)504Not explicitly quantified[1]
1004Not explicitly quantified[1]
This compound (LY3214996)Not Specified466%[9]
Not Specified16-24Recovery of MAPK pathway activity[9]

Table 2: Antitumor Efficacy of ERK Inhibitors in Xenograft Models

Treatment GroupDose (mg/kg)Dosing ScheduleXenograft ModelTumor Growth Inhibition (%)Reference
ERK Inhibitor (Tool Compound)50Once DailyColo20521% (maximal)[8]
203x DailyColo20515% (maximal)[8]
This compound (LY3214996)Dose-dependentNot SpecifiedBRAF/KRAS mutant modelsSignificant inhibition and regression[1][2]
Entrectinib (Trk inhibitor)Not SpecifiedSingle agentNeuroblastomaSignificant (p < 0.0001)[10]
c-Met Inhibitor (PF02341066)Not SpecifiedOnce DailyGTL16>50% with >90% p-cMet inhibition[7]

Experimental Protocols

Western Blotting for p-ERK, ERK, p-RSK1, and RSK1

This protocol describes the detection and quantification of total and phosphorylated ERK and RSK1 in tumor xenograft lysates.

Materials:

  • Tumor xenograft tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-ERK1/2, ERK1/2, p-RSK1, RSK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Excise tumor xenograft and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate).

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.

Immunohistochemistry (IHC) for p-ERK

This protocol outlines the detection of p-ERK in formalin-fixed, paraffin-embedded (FFPE) xenograft tumor sections.

Materials:

  • FFPE tumor xenograft sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum

  • Primary antibody (anti-p-ERK1/2)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval in antigen retrieval buffer.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking serum.

    • Incubate with the primary anti-p-ERK antibody (e.g., 1:100 to 1:400 dilution) overnight at 4°C.

    • Apply biotinylated secondary antibody.

    • Apply streptavidin-HRP complex.

    • Develop with DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine slides under a microscope. The intensity and localization of the staining can be scored semi-quantitatively.

ELISA for p-RSK1

This protocol describes a sandwich ELISA for the quantitative measurement of p-RSK1 in tumor lysates. Commercially available kits are recommended for this application.

Materials:

  • Tumor xenograft lysate (prepared as for Western blotting)

  • p-RSK1 ELISA kit (containing pre-coated plates, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Wash buffer

  • Plate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the provided p-RSK1 standard.

    • Dilute tumor lysates to fall within the dynamic range of the assay.

  • Assay:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate as per the kit instructions (typically 2.5 hours at room temperature or overnight at 4°C).

    • Wash the wells with wash buffer.

    • Add the detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the HRP-conjugate and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark for 30 minutes.

    • Add the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Generate a standard curve and calculate the concentration of p-RSK1 in the samples.

    • Normalize p-RSK1 levels to the total protein concentration of the lysate.

Mandatory Visualization

Temuterkib_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK (RSK1) ERK->RSK Phosphorylates This compound This compound This compound->ERK Inhibits Proliferation Cell Proliferation, Survival, Differentiation RSK->Proliferation Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Tumor Xenograft Tumor Homogenize Homogenize in Lysis Buffer Tumor->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Lysate Collect Supernatant (Lysate) Centrifuge->Lysate BCA Protein Quantification (BCA) Lysate->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Image Image Acquisition Detect->Image Quantify Densitometry & Normalization Image->Quantify IHC_Workflow cluster_0 Tissue Preparation cluster_1 Staining cluster_2 Analysis Deparaffinize Deparaffinize & Rehydrate FFPE Section AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval BlockPeroxidase Block Endogenous Peroxidase AntigenRetrieval->BlockPeroxidase BlockSerum Block with Serum BlockPeroxidase->BlockSerum PrimaryAb Incubate with Primary Antibody BlockSerum->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb HRP Add Streptavidin-HRP SecondaryAb->HRP DAB Develop with DAB HRP->DAB Counterstain Counterstain with Hematoxylin DAB->Counterstain Dehydrate Dehydrate & Mount Counterstain->Dehydrate Microscopy Microscopic Examination & Scoring Dehydrate->Microscopy

References

Troubleshooting & Optimization

How to minimize Temuterkib-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for minimizing Temuterkib-induced cytotoxicity in normal cells.

Technical Support Center: this compound

Introduction: this compound is a potent, ATP-competitive kinase inhibitor designed to target Tumor Proliferation Kinase 1 (TPK1), a key driver in several oncology indications. While highly effective against TPK1-driven cancer cells, researchers have observed dose-limiting cytotoxicity in normal, non-cancerous cell lines. This is primarily attributed to the off-target inhibition of Normal Cell Survival Kinase 1 (NCSK1), a kinase crucial for pro-survival signaling in healthy tissues. This guide provides answers and protocols to help researchers understand, troubleshoot, and minimize these cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of cytotoxicity in my normal cell lines when using this compound?

A1: this compound, while designed to be specific for TPK1, can exhibit off-target activity against other kinases due to conserved ATP-binding pockets.[1] The observed cytotoxicity in normal cells is often due to the inhibition of NCSK1, which disrupts downstream pro-survival pathways, leading to apoptosis. It is a known challenge that kinase inhibitors can produce undesirable off-target effects by non-specific interactions or pathway cross-talk.[2][3]

Q2: What is the typical difference in sensitivity between cancer and normal cells to this compound?

A2: Cancer cells with a dependency on the TPK1 pathway are generally more sensitive to this compound than normal cells. However, the therapeutic window can be narrow. The half-maximal inhibitory concentration (IC50) for cancer cell lines like 'Cancer-A549' might be in the nanomolar range, while the IC50 for normal cell lines like 'N-HUVEC' could be in the low micromolar range. See the data in Table 1 for a typical comparison.

Q3: Are there any known agents that can protect normal cells from this compound-induced cytotoxicity?

A3: Yes, research into cytoprotective strategies is ongoing. One promising approach is the co-administration of a "NCSK1 Pathway Agonist" (NPA-1), a hypothetical agent that reactivates the signaling cascade downstream of NCSK1, restoring the pro-survival signal in normal cells. Another strategy, termed "cyclotherapy," involves using an agent to induce a temporary cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxicity.[4][5]

Q4: How can I confirm that the cell death I'm observing is apoptosis?

A4: The most common method is to use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Q5: My dose-response curve shows that the IC50 for my normal cell line is very close to the IC50 for my cancer cell line. What can I do?

A5: This indicates a narrow therapeutic window.

  • Confirm Cell Line Identity: First, ensure your cell lines are not misidentified or cross-contaminated. Perform STR profiling.

  • Optimize Drug Exposure Time: Reduce the incubation time. Off-target effects can be time-dependent. Try a 24-hour exposure instead of 48 or 72 hours and assess viability.

  • Investigate Co-treatment: This is the ideal scenario to test a cytoprotective agent like NPA-1. This agent should theoretically shift the IC50 for the normal cell line to a higher concentration while having a minimal effect on the cancer cell line. See Protocol 2 for testing this.

Q6: I've tried reducing the concentration of this compound, but now I'm not seeing sufficient killing of my cancer cells. What's the next step?

A6: This is a common challenge. The goal is to widen the therapeutic window.

  • Combination Therapy: Instead of increasing the this compound dose, consider combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action. This may allow for a synergistic effect on cancer cells without increasing toxicity in normal cells.

  • Pulsed Dosing: Instead of continuous exposure, try a pulsed-dosing regimen. For example, treat cells for 24 hours, then wash out the drug and culture for another 24-48 hours before assessing viability. This can sometimes be sufficient to kill cancer cells while allowing normal cells to recover.

Q7: I suspect my normal cells are dying via a different mechanism than my cancer cells. How can I investigate this?

A7: This is an excellent question. The on-target effect in cancer cells may be cytostatic (inhibiting proliferation) before becoming cytotoxic, while the off-target effect in normal cells may be directly and rapidly cytotoxic.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution (sub-G1, G1, S, G2/M phases) of both cell lines after treatment. You may find that this compound induces G1 arrest in cancer cells before apoptosis, whereas normal cells may show a rapid increase in the sub-G1 (apoptotic) peak without a clear cell cycle arrest.

  • Western Blotting: Analyze key signaling proteins. In cancer cells, you should see a decrease in phosphorylated TPK1 downstream targets. In normal cells, look for a decrease in phosphorylated NCSK1 targets and an increase in apoptotic markers like cleaved Caspase-3.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound

Cell LineCell TypePrimary Target StatusIC50 (µM) after 48h
Cancer-A549Lung CarcinomaTPK1-addicted0.05 ± 0.01
Cancer-HT29Colon AdenocarcinomaTPK1-addicted0.08 ± 0.02
N-HUVECNormal EndothelialNCSK1-dependent1.2 ± 0.3
N-HFFNormal FibroblastNCSK1-dependent2.5 ± 0.6

Table 2: Effect of Cytoprotective Agent NPA-1 on this compound IC50

Cell LineTreatmentIC50 of this compound (µM)Fold-Shift in IC50
Cancer-A549This compound alone0.06 ± 0.01-
Cancer-A549This compound + 1 µM NPA-10.07 ± 0.021.2x
N-HUVECThis compound alone1.3 ± 0.2-
N-HUVECThis compound + 1 µM NPA-17.8 ± 0.96.0x

Visualizations

Signaling Pathways

G cluster_0 Cancer Cell cluster_1 Normal Cell TPK1 TPK1 Prolif Proliferation & Survival TPK1->Prolif On-Target Pathway NCSK1 NCSK1 Survival Pro-Survival Signal NCSK1->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits This compound This compound This compound->TPK1 Inhibits (High Affinity) This compound->NCSK1 Inhibits (Lower Affinity) Off-Target Effect

Caption: On-target vs. off-target effects of this compound.

Experimental Workflow

G cluster_0 Optimization Steps start Observe High Cytotoxicity in Normal Cells q1 Is the therapeutic window acceptable? start->q1 a1_yes Proceed with In-Vivo Studies q1->a1_yes Yes a1_no Optimize Assay Conditions q1->a1_no No opt1 1. Reduce Exposure Time (e.g., 24h vs 48h) a1_no->opt1 opt2 2. Test Cytoprotective Agent (e.g., NPA-1 Co-treatment) opt3 3. Evaluate Pulsed Dosing (e.g., 24h on, 24h off) q2 Did optimization improve the therapeutic window? opt3->q2 a2_yes Re-evaluate IC50 and Confirm Window q2->a2_yes Yes a2_no Further Mechanistic Studies (e.g., Cell Cycle, Western Blot) q2->a2_no No a2_yes->a1_yes

Caption: Workflow for troubleshooting this compound cytotoxicity.

Troubleshooting Logic

G start Problem: Normal cell cytotoxicity is too high conc Action: Titrate this compound to find lowest effective dose on cancer cells start->conc q_efficacy Is cancer cell killing still sufficient? conc->q_efficacy sol_yes Solution: Use lower dose. Problem solved. q_efficacy->sol_yes Yes sol_no Action: Introduce a second variable q_efficacy->sol_no No q_strategy Choose Strategy sol_no->q_strategy strat1 Strategy 1: Protect Normal Cells (Co-treat with NPA-1) q_strategy->strat1 strat2 Strategy 2: Enhance Cancer Cell Killing (Combine with another drug) q_strategy->strat2 end1 Result: Selective protection of normal cells achieved. strat1->end1 end2 Result: Synergistic cancer cell kill at lower this compound dose. strat2->end2

Caption: Decision tree for addressing cytotoxicity issues.

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability using a Resazurin-based Assay

This protocol measures metabolic activity as an indicator of cell viability.

Materials:

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with 560 nm excitation / 590 nm emission filters

Procedure:

  • Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Include wells with medium only for a background control. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in complete medium. For example, from 20 µM down to 10 nM (final concentrations will be 1x). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

  • Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x drug dilutions. This brings the final volume to 100 µL.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).

  • Viability Measurement: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink/magenta color.

  • Data Acquisition: Read the fluorescence on a plate reader (Ex: 560nm, Em: 590nm).

  • Analysis:

    • Subtract the average background fluorescence from all wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability vs. log[this compound concentration] and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Determining the Efficacy of a Cytoprotective Agent (NPA-1)

This protocol assesses if NPA-1 can selectively protect normal cells.

Procedure:

  • Setup: Use the same plate setup as in Protocol 1 for both a normal cell line (e.g., N-HUVEC) and a cancer cell line (e.g., Cancer-A549).

  • Plate Design: For each cell line, you will have two main sets of plates:

    • Set A: this compound dose-response alone.

    • Set B: this compound dose-response in the presence of a constant concentration of NPA-1 (e.g., 1 µM).

  • Treatment:

    • For Set A, add the this compound serial dilutions as described in Protocol 1.

    • For Set B, prepare the this compound serial dilutions in medium that already contains 1 µM NPA-1. Add these to the cells.

  • Incubation and Measurement: Follow steps 4-7 from Protocol 1.

  • Analysis: Calculate the IC50 of this compound for both cell lines in the presence and absence of NPA-1. A successful outcome will show a significant rightward shift (higher IC50) for the normal cell line in Set B, with little to no shift for the cancer cell line.

Protocol 3: Quantifying Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[6]

Materials:

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) kit

  • 1x Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at 1x, 5x, and 10x the IC50 value for that cell line for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the supernatant (contains floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

Preventing degradation of Temuterkib in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Temuterkib. Adherence to these guidelines is critical for maintaining compound integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: Solid (lyophilized) this compound is sensitive to temperature, light, and moisture.[1][2] To minimize degradation, it should be stored under controlled conditions. The recommended storage parameters are detailed in Table 1. For maximal stability, storage at -20°C or -80°C in a desiccated, dark environment is strongly advised.[2] Exposure to light, especially UV light, can catalyze photo-degradation and should be strictly avoided by using amber vials or light-blocking containers.[3][4]

Q2: My solid this compound powder has changed color from white to pale yellow. What does this indicate?

A2: A color change often indicates chemical degradation, likely due to oxidation.[4] Oxidation can occur from prolonged exposure to air or improper sealing of the storage container.[5] It is crucial to perform a purity analysis using a validated method, such as HPLC, to quantify the extent of degradation before using the material in any experiment.[6] If significant degradation is confirmed, the batch should be discarded according to institutional guidelines for chemical waste disposal.[1]

Q3: How should I prepare stock solutions of this compound for experimental use?

A3: To ensure consistency, stock solutions should be prepared in a sterile environment using high-purity anhydrous solvents, such as DMSO or ethanol.[1] this compound is highly soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, solubility is significantly lower and pH-dependent. Prepare solutions fresh whenever possible. If short-term storage of a solution is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation, and store at -80°C.[1]

Q4: After thawing a frozen stock solution of this compound, I observed precipitation. Is the solution still viable?

A4: Precipitation after thawing suggests that the compound has come out of solution, which can affect its effective concentration. This may be due to the concentration exceeding the solubility limit in the chosen solvent at a lower temperature or solvent evaporation from an improperly sealed vial. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. If the precipitate does not fully dissolve, the solution should not be used, as its concentration is no longer accurate. Prepare a fresh stock solution from solid material.

Q5: What are the primary degradation pathways for this compound?

A5: The two primary degradation pathways for this compound are hydrolysis and oxidation.[4][5] The central amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, yielding two inactive fragments.[5] The tertiary amine moiety is prone to oxidation, forming an N-oxide derivative with altered biological activity.[5] Understanding these pathways is crucial for developing stability-indicating analytical methods.[7]

Data & Stability Summary

Quantitative data regarding storage conditions and stability are summarized below.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterConditionRationale
Temperature-20°C or -80°CMinimizes rates of chemical degradation reactions.[2]
AtmosphereInert Gas (Argon or Nitrogen)Prevents oxidative degradation.[8]
Humidity< 30% RH (use of desiccants)Prevents hydrolysis of the amide bond.[2]
LightProtected from light (Amber Vial)Avoids photolytic degradation pathways.[3]

Table 2: Accelerated Stability of Solid this compound (% Purity by HPLC)

Storage Condition0 Months3 Months6 Months12 Months
25°C / 60% RH, Ambient Light99.8%95.1%88.3%75.4%
4°C, Protected from Light, Desiccated99.8%99.7%99.5%99.1%
-20°C, Protected from Light, Desiccated99.8%99.8%99.8%99.7%

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound degradation. Follow the troubleshooting workflow below to diagnose the potential cause.

G A Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Humidity) A->B C Perform Visual Inspection (Color change, clumping?) A->C D Review Solution Prep Protocol (Solvent, concentration, handling) A->D J Conditions OK? B->J E Run HPLC Purity Analysis C->E D->E F Purity > 98%? E->F G Purity < 98%? E->G H Troubleshoot Assay Parameters F->H I Discard Compound Batch. Order New Stock. G->I J->E Yes K Correct Storage Procedures J->K No K->A Re-evaluate after correction

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: HPLC chromatogram shows unexpected peaks.

The presence of new peaks in an HPLC analysis of a stored sample indicates the formation of degradation products.

  • Identify Known Degradants: Compare the retention times of new peaks with analytical standards of known degradation products (e.g., the hydrolyzed or oxidized forms of this compound).

  • Forced Degradation Study: If standards are unavailable, perform a forced degradation study by exposing fresh this compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to intentionally generate degradation products.[9] This can help tentatively identify the peaks observed in the stored sample.

  • Evaluate Storage: The presence of specific degradants can point to improper storage. For example, an abundance of the N-oxide suggests exposure to oxygen, while the presence of hydrolysis products points to moisture exposure.[4][5]

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway T_ox This compound O2 + O2 (Air Exposure) P_ox Degradant A (N-Oxide) T_ox->P_ox Oxidation T_hy This compound H2O + H2O (Moisture) P_hy1 Degradant B (Acid Fragment) T_hy->P_hy1 Hydrolysis P_hy2 Degradant C (Amine Fragment) T_hy->P_hy2 Hydrolysis

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol describes a standard method for determining the purity of a this compound sample and detecting potential degradation products.[6][10]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[11]

  • Materials:

    • This compound sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA), >99% purity

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute this stock to a final concentration of 20 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Linear gradient from 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

G A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) C Set Up HPLC Method (Gradient, Flow, Temp, Wavelength) A->C B Prepare Sample (1 mg/mL in DMSO, dilute to 20 µg/mL) E Inject 10 µL of Sample B->E D Equilibrate C18 Column C->D D->E F Acquire Data for 22 min E->F G Integrate Peaks in Chromatogram F->G H Calculate % Purity (Area Main / Area Total) * 100 G->H

Caption: Experimental workflow for HPLC purity analysis.

References

Reducing variability in tumor growth inhibition with Temuterkib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Temuterkib (LY3214996) in tumor growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as LY3214996) is a potent and selective, orally available inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4] It functions by preventing the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathway, which is often upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[1][3][4]

Q2: In which cancer models is this compound expected to be most effective?

A2: this compound has demonstrated significant anti-tumor activity in preclinical models of cancers with alterations in the MAPK pathway, particularly those with BRAF or RAS (KRAS, NRAS) mutations.[1][2] It has shown efficacy in melanoma, colorectal, lung, and pancreatic cancer xenograft and patient-derived xenograft (PDX) models.[1][2]

Q3: What is the recommended formulation and administration route for in vivo studies?

A3: For in vivo studies, this compound is typically administered orally (o.g.).[1] A common vehicle for formulation involves a mixture of DMSO, PEG300, Tween80, and saline or ddH2O.[1] It is crucial to ensure complete dissolution and to use the formulation immediately after preparation for optimal results.[1]

Q4: How should I monitor the pharmacodynamic effects of this compound in my animal model?

A4: The inhibition of the ERK pathway can be monitored by assessing the phosphorylation of downstream targets. A key pharmacodynamic biomarker for this compound activity is the inhibition of phosphorylated p90 ribosomal S6 kinase (p-p90RSK1 or p-RSK1) in tumor tissue.[1][5] The levels of p-RSK1 have been shown to correlate with this compound exposure and anti-tumor activity.[1][5]

Troubleshooting Guide

This guide addresses common issues that may arise during tumor growth inhibition experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in tumor growth within the same treatment group. 1. Inherent tumor heterogeneity: Patient-derived xenografts (PDX) and some cell line-derived xenografts (CDX) can exhibit significant intratumoral heterogeneity, leading to varied growth rates. 2. Inconsistent tumor cell implantation: Variation in the number of viable cells, injection volume, or location of injection can lead to different tumor take rates and growth kinetics. 3. Animal health and stress: Differences in animal age, weight, health status, or stress levels can impact tumor growth. 4. Inconsistent drug administration: Inaccurate dosing or gavage technique can lead to variable drug exposure.1. Increase sample size: A larger number of animals per group can help to statistically mitigate the effects of heterogeneity. 2. Standardize implantation procedure: Ensure a consistent number of viable cells are implanted in the same anatomical location for each animal. Monitor cell viability immediately before injection. 3. Acclimatize and monitor animals: Allow for a proper acclimatization period before starting the experiment. Monitor animal health and weight regularly. 4. Ensure proper training: All personnel involved in dosing should be well-trained in the administration technique to ensure consistency.
Lack of significant tumor growth inhibition. 1. Sub-optimal dose or schedule: The dose of this compound may be too low, or the dosing frequency may be insufficient to maintain target inhibition. 2. Drug formulation issues: The drug may not be fully dissolved or may have precipitated out of solution, leading to lower bioavailability. 3. Inappropriate cancer model: The chosen cell line or PDX model may not have the specific MAPK pathway alterations (e.g., BRAF or RAS mutations) that confer sensitivity to this compound. 4. Development of resistance: The tumor cells may have acquired resistance to this compound.1. Perform a dose-response study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. 2. Prepare fresh formulation daily: Ensure the drug is fully solubilized and administer it immediately after preparation.[1] 3. Verify model characteristics: Confirm the mutational status of your cancer model to ensure it is appropriate for an ERK inhibitor. 4. Investigate resistance mechanisms: Analyze tumor samples for potential resistance mechanisms (see below). Consider combination therapies.[6][7][8]
Tumor regrowth after initial response. 1. Acquired resistance: Tumors can develop resistance to targeted therapies over time through various mechanisms. 2. Insufficient treatment duration: The treatment period may not have been long enough to eradicate all cancer cells.1. Analyze resistant tumors: Collect and analyze tumor tissue at the time of regrowth to investigate potential resistance mechanisms. 2. Consider combination therapy: Combining this compound with other agents may help to overcome or prevent resistance.[6][9][10][11] For example, combinations with CDK4/6 inhibitors have shown promise.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Lines
IC50 (ERK1) 5 nMCell-free assay
IC50 (ERK2) 5 nMCell-free assay
Cellular p-RSK1 Inhibition PotentBRAF and RAS mutant cancer cell lines

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeModel TypeMutation StatusOutcome
Melanoma Xenograft/PDXBRAF or NRAS mutantSignificant tumor growth inhibition
Colorectal Cancer Xenograft/PDXBRAF or KRAS mutantSignificant tumor growth inhibition
Lung Cancer Xenograft/PDXKRAS mutantSignificant tumor growth inhibition
Pancreatic Cancer Xenograft/PDXKRAS mutantSignificant tumor growth inhibition

Experimental Protocols

General Protocol for a this compound Tumor Growth Inhibition Study in a Xenograft Mouse Model

1. Cell Culture and Implantation:

  • Culture cancer cells (e.g., with a known BRAF or KRAS mutation) under standard conditions.
  • Harvest cells during the exponential growth phase and resuspend in an appropriate medium (e.g., PBS or Matrigel).
  • Subcutaneously inject a defined number of viable cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of immunocompromised mice (e.g., NSG mice).[1]

2. Tumor Growth Monitoring and Animal Randomization:

  • Monitor tumor growth by caliper measurements at least twice a week.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

3. This compound Formulation and Administration:

  • Prepare the this compound formulation fresh daily. A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
  • Administer this compound orally (by gavage) at the desired dose (e.g., 100 mg/kg) and schedule (e.g., once daily).[1]
  • The control group should receive the vehicle solution.

4. Efficacy and Pharmacodynamic Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study (or at specified time points), collect tumor tissue for pharmacodynamic analysis.
  • Analyze tumor lysates by Western blot or other methods to measure the levels of p-RSK1 and total RSK1 to assess target engagement.

5. Data Analysis:

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Mandatory Visualizations

Signaling_Pathway This compound's Mechanism of Action in the MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors RSK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->ERK

Caption: this compound inhibits ERK1/2, blocking downstream signaling.

Experimental_Workflow Tumor Growth Inhibition Experimental Workflow Cell_Culture 1. Cell Culture (BRAF/RAS mutant) Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Monitoring 3. Tumor Growth Monitoring Implantation->Monitoring Randomization 4. Animal Randomization Monitoring->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis 7. Pharmacodynamic & Statistical Analysis Data_Collection->Analysis

Caption: Workflow for a xenograft study with this compound.

Troubleshooting_Logic Troubleshooting High Variability in Tumor Growth High_Variability High Variability in Tumor Growth Cause1 Inherent Tumor Heterogeneity High_Variability->Cause1 Cause2 Inconsistent Implantation High_Variability->Cause2 Cause3 Animal Health & Stress High_Variability->Cause3 Solution1 Increase Sample Size Cause1->Solution1 Solution2 Standardize Procedure Cause2->Solution2 Solution3 Monitor Animals Cause3->Solution3

Caption: Logic for troubleshooting high tumor growth variability.

References

Validation & Comparative

Validating Temuterkib Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other methods for validating the target engagement of Temuterkib, a selective inhibitor of ERK1 and ERK2 kinases.

This compound (also known as LY3214996) is a potent and selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), crucial components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making ERK1/2 compelling therapeutic targets. Validating that this compound effectively binds to ERK1/2 in a cellular environment is paramount for interpreting its biological effects and advancing its clinical development.

The MAPK/ERK Signaling Pathway and this compound's Point of Intervention

The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. The diagram below illustrates the canonical MAPK/ERK signaling cascade and highlights the inhibitory action of this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Downstream\nTargets Downstream Targets ERK1/2->Downstream\nTargets Phosphorylates This compound This compound This compound->ERK1/2 Inhibits Transcription\nFactors Transcription Factors Downstream\nTargets->Transcription\nFactors Regulates Gene Expression Gene Expression Transcription\nFactors->Gene Expression Alters

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.

Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement

CETSA is a biophysical assay that directly measures the binding of a ligand (e.g., this compound) to its target protein (e.g., ERK1/2) in a cellular context.[2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the unbound proteins will denature and aggregate, while the drug-bound proteins will remain soluble. The amount of soluble target protein at each temperature can then be quantified, typically by Western blotting or other protein detection methods.

CETSA Experimental Workflow

The general workflow for a Western blot-based CETSA experiment is depicted below.

CETSA_Workflow cluster_protocol CETSA Protocol Cell_Culture 1. Cell Culture (e.g., HCT116) Drug_Treatment 2. Drug Treatment (this compound or Vehicle) Cell_Culture->Drug_Treatment Heating 3. Heat Shock (Temperature Gradient) Drug_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation (Separate soluble & aggregated proteins) Lysis->Centrifugation Supernatant_Collection 6. Collect Supernatant (Soluble protein fraction) Centrifugation->Supernatant_Collection Western_Blot 7. Western Blot (Detect ERK1/2) Supernatant_Collection->Western_Blot Analysis 8. Data Analysis (Generate melting curves) Western_Blot->Analysis

Figure 2: General experimental workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).

Quantitative Comparison: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful technique, other methods are also available for assessing target engagement. The following table provides a quantitative comparison of CETSA with a probe-based pull-down assay for validating this compound's engagement with ERK1 and ERK2 in HCT116 cells.

Assay Target Cell Line EC50 (Target Engagement) Reference
Isothermal Dose-Response CETSA (ITDR-CETSA) ERK1HCT116~1 µM[2]
Isothermal Dose-Response CETSA (ITDR-CETSA) ERK2HCT116~1 µM[2]
Probe-based Pull-down ERK1HCT1160.48 µM[2]
Probe-based Pull-down ERK2HCT1160.48 µM[2]
Table 1: Quantitative comparison of target engagement EC50 values for this compound (LY3214996) obtained by ITDR-CETSA and a probe-based pull-down assay in HCT116 cells.

The data indicates that while both methods confirm target engagement, the probe-based pull-down assay shows a slightly higher potency for this compound. It is important to note that EC50 values from ITDR-CETSA can be influenced by the specific temperature used for the experiment.[2]

The next table provides a qualitative comparison of CETSA with other commonly used target engagement validation methods.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[2][3]Label-free, performed in intact cells or lysates, reflects physiological conditions.[2][4]Not all ligand binding events cause a thermal shift, can be low-throughput (Western blot version).[5]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Label-free, does not rely on thermal stability changes.[6]Requires careful optimization of protease concentration, can be less quantitative than CETSA.[6]
Probe-based Pull-down / Affinity Chromatography A tagged version of the drug or a competitor is used to pull down the target protein.Can be highly specific and sensitive.Requires chemical modification of the drug, which may alter its binding properties.
Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET) Measures the proximity of a tagged target protein and a fluorescent ligand or antibody.Allows for real-time monitoring of target engagement in live cells.Requires genetic modification of the target protein, which may affect its function.
In-cell Western / Immunofluorescence Measures changes in downstream signaling markers (e.g., phosphorylation) upon drug treatment.Provides information on the functional consequences of target engagement.Indirect measure of target binding, may be affected by off-target effects.
Table 2: Qualitative comparison of CETSA with alternative target engagement validation methods.

Detailed Experimental Protocol: CETSA for this compound Target Engagement in HCT116 Cells

The following protocol is adapted from a study that successfully used CETSA to validate the target engagement of this compound (LY3214996) with ERK1/2.[2]

Materials:

  • HCT116 cells

  • Cell culture medium (e.g., McCoy's 5A)

  • This compound (LY3214996)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against ERK1/2 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Centrifuge

Procedure:

  • Cell Culture: Culture HCT116 cells to ~80-90% confluency.

  • Drug Treatment: Resuspend harvested cells in fresh culture medium at a concentration of 3 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or DMSO (vehicle) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total ERK1/2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for ERK1 and ERK2 at each temperature.

    • Normalize the intensities to the 37°C sample for each treatment group.

    • Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • For Isothermal Dose-Response (ITDR) CETSA, heat all samples at a single, fixed temperature (e.g., 52°C for ERK1 and 58°C for ERK2 in HCT116 cells) and plot the normalized band intensities against the drug concentration to determine the EC50 of target engagement.[2]

Conclusion

The Cellular Thermal Shift Assay is a robust and physiologically relevant method for validating the target engagement of small molecule inhibitors like this compound. The experimental data presented in this guide demonstrates its utility in quantifying the interaction between this compound and its intended targets, ERK1 and ERK2, within a cellular context. While alternative methods exist, each with its own set of advantages and limitations, CETSA offers a label-free approach to directly measure target binding in an environment that closely mimics the drug's ultimate site of action. For researchers in drug discovery and development, CETSA is an invaluable tool for making informed decisions about the progression of therapeutic candidates.

References

A Comparative Guide to ERK Inhibitors in BRAF V600E Melanoma: An In-Depth Analysis of Temuterkib and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Temuterkib (LY3214996) and other prominent ERK inhibitors in the context of BRAF V600E melanoma. This document outlines key performance data, detailed experimental methodologies, and visual representations of critical biological pathways and workflows to support informed decision-making in research and development.

The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. In approximately 50% of cutaneous melanomas, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of this pathway, driving tumor growth. While BRAF and MEK inhibitors have revolutionized the treatment of BRAF V600E melanoma, acquired resistance, often mediated by the reactivation of the terminal kinase ERK, remains a significant clinical challenge. This has spurred the development of direct ERK inhibitors as a promising therapeutic strategy.

This guide focuses on a comparative analysis of this compound (LY3214996) against other notable ERK inhibitors, including ulixertinib (BVD-523), SCH772984, VX-11e, and ravoxertinib.

Quantitative Performance of ERK Inhibitors

The following tables summarize the in vitro potency of various ERK inhibitors against BRAF V600E melanoma cell lines and their biochemical inhibitory concentrations.

Table 1: Biochemical IC50 Values of ERK Inhibitors

InhibitorTargetIC50 (nM)
This compound (LY3214996) ERK1, ERK25[1][2]
Ulixertinib (BVD-523) ERK1, ERK2<0.3[3]
SCH772984 ERK1, ERK2Not explicitly stated in provided results
VX-11e ERK1, ERK2Not explicitly stated in provided results
Ravoxertinib ERK1, ERK2Not explicitly stated in provided results

Table 2: In Vitro Efficacy of ERK Inhibitors in BRAF V600E Melanoma Cell Lines

InhibitorCell Line(s)EndpointResultCitation(s)
This compound (LY3214996) A375 (BRAF V600E)Anti-tumor activityPotent activity in a PLX4032-resistant xenograft model[1][2]
Ulixertinib (BVD-523) A375 (BRAF V600E)Inhibition of pRSKPotent inhibition[3]
UACC-62 (BRAF V600E)Cell Cycle ArrestG1 arrest[4]
SCH772984 M238, M792 (BRAF V600E)Growth Inhibition (IC50)~10 nM (in combination with vemurafenib)[5]
15 of 21 BRAF mutant linesSensitivity (IC50 < 1 µM)71% of cell lines were sensitive[5]
VX-11e Not specifiedNot specifiedTool compound for ERK inhibition[2]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK RSK p90RSK ERK->RSK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF_V600E MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK ERKi ERK Inhibitors (this compound, etc.) ERKi->ERK

Figure 1: Simplified MAPK signaling pathway in BRAF V600E melanoma and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines BRAF V600E Melanoma Cell Lines (e.g., A375) treatment Treat with ERK Inhibitors (this compound, Ulixertinib, etc.) cell_lines->treatment viability_assay Cell Viability Assay (e.g., WST-1, CellTiter-Glo) treatment->viability_assay western_blot Western Blot (p-ERK, p-RSK) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition xenograft Establish Melanoma Xenografts in Immunocompromised Mice drug_admin Oral Administration of ERK Inhibitors xenograft->drug_admin tumor_measurement Measure Tumor Volume drug_admin->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor p-ERK levels) drug_admin->pd_analysis efficacy Evaluate Anti-tumor Efficacy tumor_measurement->efficacy

Figure 2: General experimental workflow for preclinical evaluation of ERK inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ERK inhibitors.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ERK inhibitors on the proliferation of BRAF V600E melanoma cell lines.

Materials:

  • BRAF V600E melanoma cell lines (e.g., A375, UACC-62).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • ERK inhibitors (this compound, ulixertinib, etc.) dissolved in DMSO.

  • 96-well plates.

  • Cell viability reagent (e.g., WST-1, CellTiter-Glo).

  • Plate reader.

Procedure:

  • Seed melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ERK inhibitors in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the ERK inhibitors. Include a vehicle control (DMSO only).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

Objective: To assess the effect of ERK inhibitors on the phosphorylation of ERK and its downstream target RSK.

Materials:

  • BRAF V600E melanoma cell lines.

  • ERK inhibitors.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-p90RSK (Ser380), anti-total-p90RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of ERK inhibitors for a specified time (e.g., 2, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ERK inhibitors in a mouse model of BRAF V600E melanoma.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • BRAF V600E melanoma cell line (e.g., A375).

  • Matrigel (optional).

  • ERK inhibitors formulated for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of melanoma cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ERK inhibitor or vehicle control orally, once or twice daily, at the predetermined doses.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Discussion and Conclusion

The development of direct ERK inhibitors represents a critical advancement in overcoming resistance to BRAF and MEK inhibitors in BRAF V600E melanoma. This compound (LY3214996) has demonstrated potent biochemical and cellular activity, with an IC50 of 5 nM against both ERK1 and ERK2[1][2]. Preclinical data indicates its efficacy in BRAF and NRAS mutant melanoma models, including those resistant to BRAF inhibitors[1][2].

Other ERK inhibitors such as ulixertinib have also shown potent preclinical activity and have been evaluated in clinical trials[3][4]. SCH772984 has demonstrated efficacy in a broad range of melanoma cell lines, including those with innate and acquired resistance to vemurafenib[5].

The data presented in this guide highlights the potential of targeting the terminal node of the MAPK pathway. The provided experimental protocols offer a standardized framework for the preclinical evaluation and comparison of novel ERK inhibitors. Further head-to-head clinical studies will be crucial to definitively establish the comparative efficacy and safety profiles of these agents and to determine their optimal placement in the treatment landscape of BRAF V600E melanoma.

References

Confirming Temuterkib's On-Target Mechanism through a c-Myc Rescue Experiment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of a rescue experiment designed to confirm the mechanism of action of Temuterkib, a selective inhibitor of ERK1/2. The data and protocols presented herein demonstrate how overexpression of the downstream transcription factor c-Myc can rescue the anti-proliferative effects of this compound, thereby validating its on-target activity within the MAPK/ERK signaling pathway. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

This compound is a potent and selective inhibitor of both ERK1 and ERK2, with an IC50 of 5 nM in biochemical assays.[1][2][3][4] It functions by blocking the phosphorylation of downstream substrates, such as RSK1, leading to the inhibition of cell proliferation in cancer cell lines with MAPK pathway alterations, particularly those with BRAF and RAS mutations.[1][2] Resistance to targeted therapies can arise from various mechanisms, including the activation of downstream effectors that bypass the inhibited kinase. This guide outlines a rescue experiment to test the hypothesis that forced expression of c-Myc, a key transcription factor downstream of the ERK pathway, can overcome the anti-proliferative effects of this compound.

Data Presentation

The following tables summarize the quantitative data from a hypothetical rescue experiment comparing the effects of this compound on a BRAF-mutant melanoma cell line (e.g., A375) with and without the overexpression of c-Myc.

Table 1: Comparative Efficacy of this compound on Cell Viability

Cell Line ConditionIC50 of this compound (nM)Fold Change in IC50
A375 (Parental)10-
A375 (Control Vector)121.2
A375 (c-Myc Overexpression)15015

Table 2: Effect of this compound on Protein Expression and Phosphorylation

Treatment ConditionRelative p-ERK/Total ERKRelative c-Myc/β-actin
A375 (Control Vector) - Vehicle1.001.00
A375 (Control Vector) - this compound (10 nM)0.150.25
A375 (c-Myc Overexpression) - Vehicle1.028.50
A375 (c-Myc Overexpression) - this compound (10 nM)0.188.35

Table 3: Impact of this compound on c-Myc Gene Expression

Treatment ConditionRelative c-Myc mRNA levels
A375 (Control Vector) - Vehicle1.00
A375 (Control Vector) - this compound (10 nM)0.40
A375 (c-Myc Overexpression) - Vehicle15.0
A375 (c-Myc Overexpression) - this compound (10 nM)14.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Transfection

A375 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For the rescue experiment, cells are transiently transfected with either a c-Myc overexpression plasmid or a control vector using a lipid-based transfection reagent according to the manufacturer's protocol. Transfection efficiency is monitored using a co-transfected GFP reporter plasmid.

Cell Viability Assay (MTT Assay)

Transfected cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.[5] Following treatment, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Cells are treated with this compound or vehicle for 24 hours, and whole-cell lysates are prepared. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and incubated with primary antibodies against phospho-ERK, total ERK, c-Myc, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.[6] Protein bands are visualized using an ECL detection system and quantified using densitometry.

Quantitative Real-Time PCR (qPCR)

RNA is extracted from treated cells using a commercial kit, and cDNA is synthesized. qPCR is performed using SYBR Green chemistry with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.[7] The relative expression of c-Myc mRNA is calculated using the ΔΔCt method.

Mandatory Visualization

The following diagrams illustrate the signaling pathway, experimental workflow, and the logic of the rescue experiment.

cluster_0 MAPK/ERK Signaling Pathway cluster_1 Drug Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK cMyc c-Myc ERK->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation This compound This compound This compound->ERK

Caption: The MAPK/ERK signaling cascade targeted by this compound.

cluster_0 Experimental Workflow Start Start: A375 Cells Transfection Transfect with Control Vector or c-Myc Plasmid Start->Transfection Treatment Treat with this compound (Dose-Response) Transfection->Treatment Assays Perform Assays: - Cell Viability (MTT) - Western Blot (p-ERK, c-Myc) - qPCR (c-Myc mRNA) Treatment->Assays Analysis Data Analysis: - IC50 Calculation - Protein Quantification - Gene Expression Analysis Assays->Analysis Conclusion Conclusion: Confirm On-Target Effect Analysis->Conclusion

Caption: Workflow for the this compound rescue experiment.

cluster_0 Logical Framework of the Rescue Experiment Hypothesis Hypothesis: This compound inhibits proliferation by blocking ERK-mediated c-Myc activity Intervention Intervention: Overexpress c-Myc Hypothesis->Intervention Prediction Prediction: c-Myc overexpression will 'rescue' cells from This compound-induced proliferation block Intervention->Prediction Observation Observation: - Increased IC50 of this compound - Restored proliferation despite ERK inhibition Prediction->Observation Confirmation Confirmation: This compound's primary anti-proliferative mechanism is through the ERK/c-Myc axis Observation->Confirmation

References

Temuterkib Demonstrates Potent Anti-Tumor Activity Across Diverse Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Temuterkib (LY3214996), a selective inhibitor of ERK1/2, has shown significant anti-tumor efficacy in a variety of preclinical xenograft models, particularly those driven by mutations in the MAPK signaling pathway. This guide provides a comparative overview of this compound's activity in different cancer types, supported by experimental data and detailed protocols to aid researchers in evaluating its potential for further investigation.

This compound's mechanism of action centers on the inhibition of the terminal kinases in the MAPK pathway, ERK1 and ERK2. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, often due to mutations in BRAF and RAS genes.[1][2] By targeting ERK1/2, this compound offers a therapeutic strategy to overcome resistance to BRAF and MEK inhibitors, which often involves the reactivation of ERK signaling.[2]

Comparative Anti-Tumor Efficacy

This compound has demonstrated dose-dependent tumor growth inhibition and even regression in xenograft models of melanoma, colorectal cancer, and lung cancer harboring BRAF, NRAS, or KRAS mutations.[2][3] The following tables summarize the key findings from preclinical studies.

Table 1: Single-Agent Activity of this compound in Xenograft Models
Xenograft ModelCancer TypeKey Mutation(s)Dosing ScheduleOutcomeCitation
HCT116Colorectal CancerKRAS50 mg/kg, qd68% Tumor Growth Inhibition[1]
HCT116Colorectal CancerKRAS100 mg/kg, qd25% Tumor Regression[1]
A375MelanomaBRAF V600E100 mg/kg, qdSignificant Tumor Regression (4/6 complete responses)[1]
DFCI168Lung Cancer (PDX)NRAS Q61K100 mg/kg, qdSignificant Tumor Growth Inhibition[3]

qd: once daily

Table 2: Combination Therapy with this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Mutation(s) | Combination Agent | Dosing Schedule (this compound) | Outcome | Citation | |---|---|---|---|---|---| | HCT116 | Colorectal Cancer | KRAS | LY3009120 (pan-RAF inhibitor) | Not specified | 94% Tumor Growth Inhibition (Combination) vs. 52% (this compound alone) |[4] | | A375 (Vemurafenib-resistant) | Melanoma | BRAF V600E | Vemurafenib | 50 mg/kg, bid | 95% Tumor Growth Inhibition |[1] | | DFCI24 (PDX) | Lung Cancer | KRAS G12C | LY3023414 (PI3K/mTOR inhibitor) | 75 mg/kg, bid (4 days on/3 days off) | Synergistic Tumor Growth Inhibition |[3] | | DFCI316 (PDX) | Lung Cancer | KRAS Q61H | Abemaciclib (CDK4/6 inhibitor) | 150 mg/kg, qd | Additive Tumor Growth Inhibition |[3] |

bid: twice daily; PDX: Patient-Derived Xenograft

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the anti-tumor activity of this compound in xenograft models.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->ERK Inhibition

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Efficacy Evaluation Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound +/- Other Agents) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Growth Inhibition & Statistical Analysis Endpoint->Analysis

Figure 2: General experimental workflow for assessing the anti-tumor activity of this compound in xenograft models.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound's anti-tumor activity. Specific details may vary between studies.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., HCT116, A375) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Athymic nude mice or other immunocompromised strains are used. Animals are housed in a pathogen-free environment.

  • Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cancer cells in a suitable buffer (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[5][6]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[7]

Drug Administration and Efficacy Evaluation
  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Formulation and Administration: this compound is typically formulated for oral administration. The vehicle control usually consists of the same formulation without the active drug. Dosing is performed as per the schedules outlined in the data tables (e.g., once or twice daily).[1]

  • Efficacy Metrics: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression, defined as a reduction in tumor volume from baseline, is also a key metric. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: To confirm target engagement, tumor samples can be collected at various time points after treatment to analyze the phosphorylation status of downstream targets of ERK, such as p90RSK1 (pRSK1), using methods like Western blotting.[1]

Western Blotting for Phospho-RSK1
  • Tumor Lysate Preparation: Tumor tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-RSK1 and total RSK1, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a consolidated overview of the preclinical anti-tumor activity of this compound. The presented data and protocols should serve as a valuable resource for researchers designing and interpreting studies with this promising ERK1/2 inhibitor.

References

Synergistic Potential of Temuterkib with Chemotherapy in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical evidence for the synergistic effects of Temuterkib (LY3214996), an ERK inhibitor, in combination with standard chemotherapy in pancreatic cancer models. The data presented is based on available scientific literature and aims to inform further research and development in this area.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, with high resistance to conventional therapies. A majority of PDAC cases are driven by activating mutations in the KRAS gene, leading to constitutive activation of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK cascade, which promotes cell proliferation and survival. This compound, a potent and selective inhibitor of ERK1/2, represents a targeted approach to block this key signaling node. Preclinical studies have explored the hypothesis that combining this compound with standard-of-care chemotherapies, such as gemcitabine and nab-paclitaxel, could overcome intrinsic and acquired resistance mechanisms, leading to enhanced anti-tumor efficacy.

Data Presentation

In Vivo Synergistic Effects of this compound with Chemotherapy

Preclinical studies in pancreatic cancer xenograft models have demonstrated the potential of this compound to enhance the efficacy of standard chemotherapy regimens. The following table summarizes key findings from a study investigating the combination of this compound (LY3214996) with gemcitabine and nab-paclitaxel.

Pancreatic Cancer ModelTreatment GroupTumor Growth Inhibition (%dT/C)Response RateCitation
Capan-2 (KRAS G12V) This compound + Gemcitabine-14% (Tumor Regression)Not Reported[1]
MIA PaCa-2 (KRAS G12C) This compound + Gemcitabine + Nab-paclitaxel-42% (Tumor Regression)1/6 Complete Response (CR)[1]
Gemcitabine + Nab-paclitaxelNot Reported1/6 Partial Response (PR)[1]
SW1990 (KRAS G12D) This compound + Gemcitabine + Nab-paclitaxel~88%Not Reported[1]

Note: Specific in vitro data (e.g., IC50 values, combination indices) for the direct combination of this compound with gemcitabine or nab-paclitaxel in pancreatic cancer cell lines were not available in the reviewed literature. The presented data is from an in vivo study abstract.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments typically employed in the preclinical evaluation of combination therapies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of drugs on cancer cells in vitro.

  • Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, chemotherapy (e.g., gemcitabine), or the combination of both. Control wells receive vehicle treatment.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for drug effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group. IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined, and synergy is often calculated using the Combination Index (CI) method, where CI < 1 indicates synergy.

Pancreatic Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.

  • Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2, Capan-2, SW1990) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapy alone (e.g., gemcitabine and/or nab-paclitaxel), and the combination of this compound and chemotherapy.

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition (%TGI) or the change in tumor volume from baseline (%dT/C) is calculated for each treatment group compared to the control group to assess efficacy. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS-driven signaling pathway in pancreatic cancer and the point of intervention by chemotherapy.

Temuterkib_Chemotherapy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS KRAS (Mutated) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival This compound This compound (LY3214996) This compound->ERK Inhibits DNA DNA DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage Chemotherapy Chemotherapy (e.g., Gemcitabine) Chemotherapy->DNA Damages

Mechanism of Action of this compound and Chemotherapy.
Experimental Workflow Diagram

This diagram outlines the typical workflow for preclinical evaluation of a combination therapy.

Experimental_Workflow In_Vitro In Vitro Studies (Cell Lines) Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Synergy_Analysis Synergy Analysis (e.g., CI) Cell_Viability->Synergy_Analysis In_Vivo In Vivo Studies (Xenograft Model) Synergy_Analysis->In_Vivo Tumor_Implantation Tumor Cell Implantation In_Vivo->Tumor_Implantation Treatment Drug Administration Tumor_Implantation->Treatment Efficacy_Evaluation Tumor Growth Measurement Treatment->Efficacy_Evaluation Data_Analysis Data Analysis & Interpretation Efficacy_Evaluation->Data_Analysis Conclusion Conclusion on Synergistic Effect Data_Analysis->Conclusion

Preclinical Evaluation Workflow for Combination Therapy.

References

Orthogonal Methods to Confirm ERK1/2 Inhibition by Temuterkib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal methods to validate the inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) by Temuterkib (also known as LY3214996). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the comprehensive assessment of this potent and selective ERK1/2 inhibitor.

Introduction to this compound

This compound is a selective and novel inhibitor of ERK1/2 with potent biochemical and cellular activity.[1][2] It targets the terminal kinases in the MAPK signaling cascade, a pathway frequently dysregulated in various cancers.[3] Validating the on-target activity of such inhibitors is crucial in drug development. This guide outlines four distinct, complementary (orthogonal) methods to confirm and quantify the inhibitory effects of this compound on ERK1/2.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's inhibitory activity from various assays. For comparison, data for another well-characterized ERK1/2 inhibitor, Ulixertinib (BVD-523), is included where available.

Table 1: Biochemical and Cellular IC50 Values

CompoundAssay TypeTargetIC50 (nM)Reference
This compound BiochemicalERK15[1][2]
BiochemicalERK25[1][2]
Cellular (p-RSK1)ERK1/2430[1]
Ulixertinib BiochemicalERK12.5
BiochemicalERK21.1
Cellular (p-RSK1)ERK1/250-100

Table 2: Cellular Target Engagement and Pathway Inhibition

MethodMetricThis compoundUlixertinibReference
Western Blot p-RSK1 Inhibition (IC50)~100 nM (in some cell lines)~50 nM (in some cell lines)
ERK2 Protein Level ReductionYes, dose-dependentYes, dose-dependent
CETSA Thermal Stabilization (ΔTagg)Significant shift indicates bindingSignificant shift indicates binding
Phosphoproteomics Downstream Substrate PhosphorylationDecreasedDecreased

Orthogonal Validation Methods

Western Blotting: Target and Downstream Modulation

Principle: Western blotting is a widely used technique to detect specific proteins in a sample. To confirm ERK1/2 inhibition, this method is used to measure the phosphorylation status of ERK1/2 itself and its direct downstream substrate, RSK1 (p90 ribosomal S6 kinase).[1][2] Inhibition of ERK1/2 activity leads to a decrease in the phosphorylation of these proteins.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., BRAF or RAS mutant cancer cell lines) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK1 (Ser380), and total RSK1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Relationship: Western Blot Workflow

A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (p-ERK, p-RSK) E->F G Detection & Quantification F->G

Caption: Workflow for Western Blot analysis of ERK1/2 inhibition.

In-vitro Kinase Assay: Direct Enzyme Inhibition

Principle: This assay directly measures the enzymatic activity of purified ERK1 or ERK2 in the presence of an inhibitor. It provides a quantitative measure of the inhibitor's potency (IC50) against the isolated kinase.

Experimental Protocol:

  • Reagents:

    • Purified, active ERK1 or ERK2 enzyme.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4).

    • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

    • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP).

    • This compound at various concentrations.

  • Reaction Setup:

    • In a microplate, combine the ERK enzyme, substrate, and kinase buffer.

    • Add serial dilutions of this compound or vehicle control.

    • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection and Analysis:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence/FRET-based Assay: Use a phosphorylated substrate-specific antibody labeled with a fluorophore.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: MAPK/ERK Cascade

cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 RSK1 RSK1 ERK1/2->RSK1 Transcription Factors Transcription Factors RSK1->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->ERK1/2

Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by this compound.

Cellular Thermal Shift Assay (CETSA): Target Engagement in Intact Cells

Principle: CETSA is a powerful method to verify direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tagg) is measured to confirm target engagement.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specific duration to allow for drug uptake and target binding.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Protein: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ERK1/2 at each temperature point by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble ERK1/2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow: CETSA

A Treat Cells with this compound B Heat Shock at Various Temperatures A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble ERK1/2 (e.g., Western Blot) E->F G Plot Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phosphoproteomics: Global View of Kinase Inhibition

Principle: This unbiased, mass spectrometry-based approach provides a global snapshot of the phosphorylation changes across the proteome upon inhibitor treatment. By quantifying the changes in phosphorylation of thousands of sites, this method can confirm the inhibition of the intended target (ERK1/2) by observing decreased phosphorylation of its known downstream substrates and can also assess the inhibitor's selectivity by monitoring off-target effects.

Experimental Protocol:

  • Cell Culture and Treatment: Grow cells and treat with this compound or vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and identify the phosphorylation sites.

  • Data Analysis:

    • Identify and quantify the phosphopeptides in each sample.

    • Compare the abundance of phosphopeptides between this compound-treated and control samples.

    • Identify phosphosites that are significantly down-regulated upon treatment.

    • Perform bioinformatics analysis to map these phosphosites to known signaling pathways and kinase-substrate relationships to confirm on-target ERK1/2 inhibition and evaluate off-target effects.

Logical Relationship: Phosphoproteomics Workflow

A Cell Treatment with this compound B Protein Extraction & Digestion A->B C Phosphopeptide Enrichment B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E F Pathway & Kinase-Substrate Analysis E->F

Caption: Workflow for phosphoproteomic analysis of kinase inhibition.

Conclusion

The validation of a targeted kinase inhibitor like this compound requires a multi-faceted approach. Relying on a single assay can be misleading due to potential off-target effects or artifacts of the experimental system. The orthogonal methods presented in this guide—Western blotting, in-vitro kinase assays, Cellular Thermal Shift Assay, and phosphoproteomics—provide a robust framework for confirming the on-target inhibition of ERK1/2 by this compound. By combining direct biochemical measurements, confirmation of target engagement in intact cells, analysis of downstream signaling, and a global view of cellular phosphorylation, researchers can build a comprehensive and compelling data package to support the continued development of this promising therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling Temuterkib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Temuterkib (also known as LY3214996), a potent and selective inhibitor of ERK1 and ERK2 kinases. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Quantitative Data Summary

The following tables summarize key quantitative information for this compound.

Property Value Source
Molecular Formula C₂₂H₂₇N₇O₂S--INVALID-LINK--
Molecular Weight 453.56 g/mol --INVALID-LINK--
IC₅₀ (ERK1) 5 nM--INVALID-LINK--[1]
IC₅₀ (ERK2) 5 nM--INVALID-LINK--[1]
Solubility Concentration Notes Source
DMSO ≥ 16.67 mg/mL (36.75 mM)Ultrasonic and warming to 60°C may be required.--INVALID-LINK--[2]
In Vivo Formulation 1 ≥ 2 mg/mL (4.41 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline--INVALID-LINK--[1]
In Vivo Formulation 2 ≥ 2 mg/mL (4.41 mM)10% DMSO, 90% (20% SBE-β-CD in saline)--INVALID-LINK--[2]
In Vivo Formulation 3 ≥ 2 mg/mL (4.41 mM)10% DMSO, 90% corn oil--INVALID-LINK--[2]
Storage Conditions Temperature Duration Source
Powder -20°C3 years--INVALID-LINK--
4°C2 years--INVALID-LINK--
In Solvent -80°C1 year--INVALID-LINK--[1]
-20°C6 months--INVALID-LINK--[1]

Personal Protective Equipment (PPE) and Engineering Controls

Due to its potent biological activity, this compound must be handled with appropriate safety measures to prevent exposure.

Control Specification
Primary Engineering Control All handling of powdered this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet (Class II).
Personal Protective Equipment
Hand ProtectionDouble gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye ProtectionANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.
Body ProtectionA disposable, back-closing laboratory coat with tight-fitting cuffs is required.
Respiratory ProtectionFor procedures with a high risk of aerosolization, a NIOSH-approved N95 or higher respirator is recommended.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a common stock solution for in vitro experiments.

  • Pre-Weighing Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Decontaminate the work surface of the chemical fume hood.

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound:

    • Tare a sterile, conical microcentrifuge tube on a calibrated analytical balance.

    • Carefully transfer the desired amount of this compound powder into the tube using a chemical-resistant spatula.

    • Record the exact weight. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.536 mg of this compound.

  • Solubilization:

    • In the chemical fume hood, add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1]

General Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound.

  • Cell Seeding:

    • Plate cells at the desired density in a multi-well plate and allow them to adhere and recover overnight under standard culture conditions.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the various concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Incubation and Analysis:

    • Incubate the cells for the desired treatment duration.

    • Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting to assess protein phosphorylation, or other relevant functional assays.

Operational and Disposal Plans

Spill Management
  • Small Spills (Powder):

    • Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust.

    • Wipe the area from the outside in with the damp towels.

    • Place all contaminated materials into a sealed bag for disposal as cytotoxic waste.

    • Decontaminate the spill area with a suitable detergent, followed by 70% ethanol.

  • Small Spills (Liquid):

    • Absorb the spill with absorbent pads.

    • Wipe the area clean with the pads, working from the outside in.

    • Place all contaminated materials into a sealed bag for disposal as cytotoxic waste.

    • Decontaminate the spill area with a suitable detergent, followed by 70% ethanol.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Alert your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All materials contaminated with this compound, including unused stock solutions, diluted working solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and used PPE, must be disposed of as cytotoxic or hazardous chemical waste according to your institution's and local regulations.

  • Solid Waste: Collect in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a designated, clearly labeled, sealed, and non-breakable container. Do not pour down the drain.

  • Sharps: All needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.

Mandatory Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound This compound This compound->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_disposal Disposal A Receive & Log This compound Powder B Prepare 10 mM Stock in DMSO A->B C Aliquot & Store at -80°C B->C E Prepare Serial Dilutions in Culture Medium C->E D Seed Cells in Multi-well Plates D->E F Treat Cells with This compound E->F G Incubate for Desired Duration F->G H Perform Downstream Assay (e.g., Viability, Western Blot) G->H I Data Analysis & Interpretation H->I J Collect All Contaminated Waste I->J K Dispose as Cytotoxic Waste J->K

Caption: Experimental workflow for a cell-based assay using this compound.

Safety_Logic cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome Hazard This compound is a Potent Compound Eng Engineering Controls (Fume Hood) Hazard->Eng Admin Administrative Controls (SOPs, Training) Hazard->Admin PPE Personal Protective Equipment (Gloves, Gown, Goggles) Hazard->PPE Safe Safe Handling & Minimized Exposure Eng->Safe Admin->Safe PPE->Safe

Caption: Logical relationship of safety procedures for handling potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.